Product packaging for o-Toluic acid, 4-nitrophenyl ester(Cat. No.:)

o-Toluic acid, 4-nitrophenyl ester

Cat. No.: B311567
M. Wt: 257.24 g/mol
InChI Key: GCPPQGAWBTYPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-Toluic acid, 4-nitrophenyl ester is a useful research compound. Its molecular formula is C14H11NO4 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO4 B311567 o-Toluic acid, 4-nitrophenyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

(4-nitrophenyl) 2-methylbenzoate

InChI

InChI=1S/C14H11NO4/c1-10-4-2-3-5-13(10)14(16)19-12-8-6-11(7-9-12)15(17)18/h2-9H,1H3

InChI Key

GCPPQGAWBTYPFF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of o-Toluic Acid, 4-Nitrophenyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of o-toluic acid, 4-nitrophenyl ester, also known as (4-nitrophenyl) 2-methylbenzoate. This aromatic ester is a compound of interest in various chemical research and synthesis applications. This document details its physical characteristics, chemical reactivity, and provides established experimental protocols for its synthesis and purification. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₄H₁₁NO₄.[1][2] It is classified as an aromatic ester, resulting from the condensation of o-toluic acid and 4-nitrophenol.[1] The structure consists of a toluic acid moiety with a methyl group in the ortho position to the carboxyl group, and a 4-nitrophenyl group which includes an electron-withdrawing nitro substituent.[1] This arrangement significantly influences its chemical reactivity.[1]

General and Computed Properties

The fundamental identifiers and computed properties of the compound are summarized below.

PropertyValueSource
IUPAC Name (4-nitrophenyl) 2-methylbenzoatePubChem[2]
Molecular Formula C₁₄H₁₁NO₄PubChem[2]
Molecular Weight 257.24 g/mol PubChem[1][2]
Canonical SMILES CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)--INVALID-LINK--[O-]Smolecule[1]
InChI InChI=1S/C14H11NO4/c1-10-4-2-3-5-13(10)14(16)19-12-8-6-11(7-9-12)15(17)18/h2-9H,1H3Smolecule[1]
InChIKey GCPPQGAWBTYPFF-UHFFFAOYSA-NSmolecule[1]
logP (Octanol/Water) 3.122Cheméo
Water Solubility (log10WS) -4.68Cheméo
Experimental Physical Properties

The experimental data provides insight into the physical state and behavior of the compound under various conditions.

PropertyValueUnitNotesSource
Melting Point 336 - 344KPMC[3]
Appearance Cream Solid-Fisher Scientific[4]
Kovats Retention Index 2144Semi-standard non-polarPubChem[2]
Crystallographic Data

Single-crystal X-ray diffraction analysis has provided detailed structural information. The compound crystallizes in an orthorhombic system with two molecules in the asymmetric unit.[3] A notable conformational difference between these two molecules is the dihedral angle between their aromatic rings, which are 36.99 (5)° and 55.04 (5)°.[3]

ParameterValueUnit
Crystal System Orthorhombic-
a 11.4748 (7)Å
b 14.3608 (8)Å
c 14.5944 (9)Å
Volume (V) 2405.0 (2)ų
Z 8-
Radiation Mo Kα-
Temperature (T) 173K

Source: PMC[3]

Chemical Reactivity and Pathways

The chemical behavior of this compound is primarily dictated by its ester linkage and the electron-withdrawing nitro group on the phenyl ring.

Key Chemical Reactions
  • Hydrolysis: Under aqueous conditions, the ester can be hydrolyzed to regenerate o-toluic acid and 4-nitrophenol.[1] This reaction can be catalyzed by either acids or bases.[1]

  • Nucleophilic Substitution: The presence of the nitro group on the phenyl ring activates it towards nucleophilic substitution reactions, offering a route for further chemical modification.[1]

  • Protein and Enzyme Interactions: As an ester, this compound can interact with amino acid residues in proteins, potentially altering their function.[1] Its potential to inhibit or activate specific enzymes is an area of ongoing research.[1]

Hydrolysis_Pathway Ester This compound H2O H₂O (Acid/Base Catalyst) Ester->H2O Reactants o-Toluic Acid + 4-Nitrophenol H2O->Reactants Hydrolysis

Caption: Hydrolysis of the ester to its constituent acid and phenol.

Experimental Protocols

The most common method for synthesizing this compound is through the acylation of 4-nitrophenol with o-toluoyl chloride.[1] The o-toluoyl chloride intermediate is prepared from o-toluic acid.[1]

Synthesis of this compound

This protocol is adapted from a standard laboratory procedure for the synthesis of similar aromatic esters.[3]

Step 1: Preparation of o-Toluoyl Chloride

  • Place o-toluic acid (1.5 g, 1 mol) in a 100 ml two-neck round bottom flask.[3]

  • Gently warm the flask on a water bath to 323 K.[3]

  • Slowly add an excess of dry thionyl chloride with stirring. Add 2-3 drops of DMF to act as a catalyst.[3]

  • Reflux the mixture for 50-60 minutes at 343 K.[3]

  • Remove the excess thionyl chloride by repeated evaporation under reduced pressure to yield the crude acid chloride.[3]

Step 2: Esterification

  • In a separate flask, dissolve 4-nitrophenol (1.5 g, 0.0065 mol) in dry dichloromethane.[3]

  • Add triethylamine at room temperature to obtain a transparent solution.[3]

  • Under anhydrous conditions, add the previously prepared o-toluoyl chloride dropwise to the 4-nitrophenol solution with constant stirring over 30 minutes at room temperature.[3]

  • Pour the reaction mixture into 20 ml of cold water.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate: n-hexane (1:2) mobile phase.[3]

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification ToluicAcid o-Toluic Acid ThionylChloride SOCl₂, DMF (cat.) Reflux @ 343K ToluicAcid->ThionylChloride ToluoylChloride o-Toluoyl Chloride ThionylChloride->ToluoylChloride Nitrophenol 4-Nitrophenol in DCM/Triethylamine ToluoylChloride->Nitrophenol Add dropwise Ester o-Toluic acid, 4-nitrophenyl ester Nitrophenol->Ester Stir @ RT

Caption: Workflow for the synthesis of this compound.

Purification Protocol
  • Remove excess triethylamine from the reaction mixture by washing with a cold, dilute HCl solution.[3]

  • An oily product should settle. Decant the supernatant liquid.[3]

  • Stir the product with distilled water and then perform an extraction with ethyl acetate (3 x 40 ml).[3]

  • Wash the combined organic layers with a 5% NaHCO₃ solution.[3]

  • Dry the organic layer over anhydrous Na₂SO₄.[3]

  • Filter the solution and concentrate it to obtain the crude title compound.[3]

  • Recrystallize the product from n-hexane to yield the purified ester (Yield: 37%).[3]

Purification_Process Start Crude Product Mixture Wash1 Wash with dil. HCl Start->Wash1 Extraction Extract with Ethyl Acetate Wash1->Extraction Wash2 Wash with 5% NaHCO₃ Extraction->Wash2 Dry Dry over Na₂SO₄ Wash2->Dry Concentrate Filter & Concentrate Dry->Concentrate Recrystallize Recrystallize from n-hexane Concentrate->Recrystallize

Caption: Purification workflow for the synthesized ester.

Applications in Research

This compound serves as a valuable reagent in various areas of chemical research.

  • Reagent in Organic Synthesis: It is used as a building block and intermediate for creating more complex molecules.

  • Biochemical Assays: Similar to other nitrophenyl esters, it can be used as a chromogenic substrate in enzymatic assays. The cleavage of the ester bond by an enzyme releases 4-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.[5]

  • Interaction Studies: The compound is utilized in studies examining interactions with biological macromolecules like proteins and enzymes.[1]

Safety Information

  • Handling: Use in a well-ventilated area.[7] Avoid contact with skin, eyes, and clothing.[4] Avoid breathing dust.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

  • Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated place.[4]

References

An In-Depth Technical Guide to o-Toluic Acid, 4-Nitrophenyl Ester: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of o-toluic acid, 4-nitrophenyl ester, an aromatic ester with applications in chemical research.[1][2] The document details the prevalent synthetic methodologies, purification techniques, and key analytical data for this compound.

Compound Identification and Properties
  • IUPAC Name: (4-nitrophenyl) 2-methylbenzoate[1][3]

  • Molecular Formula: C₁₄H₁₁NO₄[1][3]

  • Molecular Weight: 257.24 g/mol [1][3]

This compound is classified as an aromatic ester, formed from o-toluic acid and 4-nitrophenol.[1] Its structure features a toluic acid moiety with a methyl group in the ortho position to the carboxylic acid and a 4-nitrophenyl group, which includes an electron-withdrawing nitro substituent.[1] Aromatic esters that contain nitro groups are recognized as potential precursors for compounds with biological activities, such as analgesic and anti-inflammatory properties.[2][4]

Data Summary

The quantitative data for this compound are summarized in the table below for ease of reference.

PropertyValueReference
Molecular FormulaC₁₄H₁₁NO₄[1][3]
Molecular Weight257.24 g/mol [1][3]
Melting Point336-344 K (63-71 °C)[2]
Crystal SystemOrthorhombic[2]
a, b, c (Å)11.4748 (7), 14.3608 (8), 14.5944 (9)[2]
Volume (ų)2405.0 (2)[2]
Z (molecules/unit cell)8[2]
CCDC Number758254[1][3]

Synthesis and Purification

The most common and effective method for synthesizing this compound is through the acylation of 4-nitrophenol with o-toluoyl chloride.[1] This process involves a two-step reaction, beginning with the formation of the acid chloride intermediate.[1]

Experimental Protocols

Step 1: Synthesis of o-Toluoyl Chloride

This procedure involves the conversion of o-toluic acid to its more reactive acid chloride derivative using thionyl chloride.

  • Reagents:

    • o-Toluic acid (1.5 g, 1 mol equivalent)[2]

    • Thionyl chloride (in excess)[2]

    • Dimethylformamide (DMF) (2-3 drops, as catalyst)[2]

  • Procedure:

    • Place o-toluic acid in a 100 ml two-neck round-bottom flask.

    • Gradually warm the flask on a water bath to 323 K (50 °C).[2]

    • Slowly add an excess of dry thionyl chloride with stirring.[2]

    • Add 2-3 drops of DMF to catalyze the reaction.[2]

    • Reflux the mixture for 50-60 minutes at 343 K (70 °C).[2]

    • After the reaction is complete, remove the excess thionyl chloride by repeated evaporation under reduced pressure.[2]

Step 2: Synthesis of this compound

The newly synthesized o-toluoyl chloride is then reacted with 4-nitrophenol in the presence of a base.

  • Reagents:

    • o-Toluoyl chloride (from Step 1)

    • 4-Nitrophenol (1.5 g, 0.0065 mol)[2]

    • Triethylamine[2]

    • Dry dichloromethane[2]

  • Procedure:

    • In a separate flask, dissolve 4-nitrophenol in dry dichloromethane.

    • Add triethylamine to the solution at room temperature to obtain a transparent solution.[2]

    • Under anhydrous conditions, add the o-toluoyl chloride dropwise to the 4-nitrophenol solution with constant stirring at room temperature for 30 minutes.[2]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate: n-hexane (1:2).[2]

    • Once the reaction is complete, pour the mixture into 20 ml of cold water.[2]

    • Remove excess triethylamine by adding cold, dilute HCl solution.[2]

    • An oily product should settle. Decant the supernatant liquid.[2]

    • Stir the product with distilled water and then extract with ethyl acetate (3 x 40 ml).[2]

    • Wash the combined organic layers with a 5% NaHCO₃ solution and dry over anhydrous Na₂SO₄.[2]

    • Filter the solution and concentrate it to obtain the crude title compound.[2]

Alternative Synthesis: Direct Esterification

An alternative route involves the direct acid-catalyzed esterification of o-toluic acid with 4-nitrophenol using a dehydrating agent like sulfuric acid or phosphorus pentoxide, typically under reflux conditions.[1] Microwave-assisted synthesis has also been investigated to achieve rapid esterification.[1]

Purification Protocol

The crude product is purified by recrystallization to yield the final product.

  • Solvent: n-hexane is an effective solvent for recrystallization.[2] Mixed solvent systems such as ethyl acetate and hexane have also been noted as effective for ester purification.[1]

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot n-hexane.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

    • Collect the crystals by filtration.

  • Yield: A yield of 37% has been reported for this method.[2]

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification cluster_purification Purification A o-Toluic Acid B o-Toluoyl Chloride A->B SOCl₂, DMF (cat.) Reflux @ 343 K D o-Toluic Acid, 4-Nitrophenyl Ester B->D Triethylamine Dichloromethane C 4-Nitrophenol C->D E Crude Product D->E Workup F Pure Product E->F Recrystallization (n-hexane)

Caption: Synthesis workflow for this compound.

Characterization

The structural confirmation of this compound is achieved through various analytical techniques.

  • Crystallography: Single-crystal X-ray diffraction analysis has been used to determine the three-dimensional structure of the compound.[1] The title compound crystallizes with two molecules in the asymmetric unit, with the main conformational difference being the dihedral angle between the aromatic rings [36.99 (5)° and 55.04 (5)°].[2]

  • Spectroscopy: While specific peak data is not detailed in the provided literature, the characterization of similar aromatic esters typically involves:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the proton and carbon framework of the molecule.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the ester carbonyl (C=O) and nitro (NO₂) stretches.

    • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

The nitro group in the synthesized ester can be reduced to an amino group, which can then be used in the synthesis of other compounds like azoxy compounds.[2] The ester itself can undergo hydrolysis in aqueous conditions to regenerate o-toluic acid and 4-nitrophenol.[1]

References

"o-Toluic acid, 4-nitrophenyl ester" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to o-Toluic acid, 4-nitrophenyl ester

For researchers, scientists, and professionals in drug development, this guide provides comprehensive technical information on this compound, a compound of interest in organic synthesis and biochemical assays.

Compound Identification and Molecular Structure

This compound, also known by its IUPAC name (4-nitrophenyl) 2-methylbenzoate, is an aromatic ester.[1][2] It is formed from the esterification of o-toluic acid and 4-nitrophenol.[1] The structure features a methyl group on the benzoate ring ortho to the ester linkage and an electron-withdrawing nitro group on the para position of the phenoxy group, which enhances its chemical reactivity.[1]

Table 1: Compound Identifiers

Identifier Value Source
IUPAC Name (4-nitrophenyl) 2-methylbenzoate PubChem[2]
PubChem CID 532247 PubChem[1][2]
Molecular Formula C₁₄H₁₁NO₄ PubChem[1][2]
Canonical SMILES CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)--INVALID-LINK--[O-] PubChem[1]

| InChI Key | GCPPQGAWBTYPFF-UHFFFAOYSA-N | PubChem[1][2] |

Physicochemical Properties

The following tables summarize the key computed and experimental properties of this compound.

Table 2: Computed Physicochemical Data

Property Value Unit
Molecular Weight 257.24 g/mol
Monoisotopic Mass 257.06880783 Da
XLogP3 4.1
Topological Polar Surface Area 72.1 Ų

Source: PubChem[2]

Table 3: Experimental Physical Data

Property Value Conditions Source
Melting Point 336-344 K PMC[3]

| Kovats Retention Index | 2144 | Semi-standard non-polar column | NIST[2] |

Experimental Protocols: Synthesis

The most common method for synthesizing this compound is via the acylation of 4-nitrophenol with o-toluoyl chloride.[1] The o-toluoyl chloride intermediate is prepared by treating o-toluic acid with thionyl chloride.[3]

Detailed Synthesis of 4-Nitrophenyl 2-methylbenzoate [3]

Part 1: Preparation of o-Toluoyl Chloride

  • Place o-Toluic acid (1.5 g, 1 mol) in a 100 ml two-neck round-bottom flask.

  • Gradually warm the flask on a water bath to 323 K.

  • Slowly add an excess of dry thionyl chloride with stirring.

  • Add 2–3 drops of DMF to act as a catalyst.

  • Reflux the mixture for 50–60 minutes at 343 K.

  • Remove the excess thionyl chloride by repeated evaporation under reduced pressure.

Part 2: Esterification

  • In a separate flask, dissolve 4-nitrophenol (1.5 g, 0.0065 mol) in dry dichloromethane.

  • Add triethylamine at room temperature to obtain a transparent solution.

  • Add the prepared acid chloride dropwise to the 4-nitrophenol solution with constant stirring at room temperature for 30 minutes under anhydrous conditions.

  • Pour the reaction mixture into 20 ml of cold water.

  • Remove excess triethylamine by adding cold, dilute HCl solution.

Part 3: Purification

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC) with an ethyl acetate: n-hexane (1:2) mobile phase.

  • Allow the oily product to settle and decant the supernatant liquid.

  • Stir the product well with distilled water.

  • Extract the product with ethyl acetate (3 x 40 ml).

  • Wash the combined organic extracts with a 5% NaHCO₃ solution.

  • Dry the solution over anhydrous Na₂SO₄.

  • Filter the solution and concentrate it to obtain the title compound.

  • Recrystallize the final product from n-hexane. Yield: 37%[3]

Applications in Research and Development

This compound serves as a valuable tool in several scientific domains:

  • Organic Synthesis: It is used as a reagent for creating more complex molecules.[1] The ester linkage is reactive towards nucleophiles, making it a useful acylating agent.

  • Biochemical Assays: Like other nitrophenyl esters, it can be used as a chromogenic substrate to study enzymatic reactions.[4] The release of 4-nitrophenol upon hydrolysis can be monitored spectrophotometrically to determine enzyme activity.

  • Drug Development: Aromatic esters containing nitro groups are recognized as potential precursors and intermediates for compounds with biological activities, such as analgesic and anti-inflammatory properties.[3] The nitro group can also be reduced to an amino group, which can be further modified to synthesize other compounds.[3]

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis protocol described above.

Synthesis_Workflow cluster_part1 Part 1: Acid Chloride Formation cluster_part2 Part 2: Esterification cluster_part3 Part 3: Purification A o-Toluic Acid B React with Thionyl Chloride (DMF catalyst, 343 K) A->B Input C o-Toluoyl Chloride B->C Intermediate E Combine and Stir (Room Temp, 30 min) C->E Add dropwise D 4-Nitrophenol in DCM + Triethylamine D->E F Crude Product Mixture E->F Reaction G Aqueous Workup (H₂O, HCl, NaHCO₃) F->G H Extract with Ethyl Acetate G->H I Dry, Concentrate H->I J Recrystallize from n-Hexane I->J K Pure o-Toluic acid, 4-nitrophenyl ester J->K Final Product

Caption: Workflow for the synthesis of this compound.

References

A Technical Guide to the Solubility of o-Toluic Acid, 4-Nitrophenyl Ester in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of o-Toluic acid, 4-nitrophenyl ester. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a strong foundational understanding based on its chemical properties, inferred solubility in common laboratory solvents, and standardized experimental protocols for determining solubility.

Introduction to this compound

This compound, with the molecular formula C₁₄H₁₁NO₄, is an aromatic ester formed from the esterification of o-toluic acid and 4-nitrophenol.[1] Its structure, featuring a methyl group ortho to the ester linkage on the benzoic acid ring and a nitro group para to the ester linkage on the phenol ring, dictates its chemical reactivity and physical properties, including solubility.[1] This compound is primarily utilized as a reagent in organic synthesis and is investigated for its potential applications in pharmaceuticals and material science.[1]

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various solvents can be predicted. The molecule possesses both polar (the ester and nitro groups) and nonpolar (the two aromatic rings and the methyl group) regions. This dual character suggests that it will be more soluble in organic solvents than in water.

Table 1: Predicted Qualitative Solubility of this compound

SolventTypePredicted SolubilityRationale
WaterHighly Polar ProticInsolubleThe large nonpolar surface area of the two aromatic rings outweighs the polarity of the ester and nitro groups. A calculated log10 of water solubility for the meta-isomer is -4.68, suggesting very low water solubility.
MethanolPolar ProticSparingly to Moderately SolubleThe alcohol's polarity can interact with the ester and nitro groups, while its alkyl chain has some affinity for the nonpolar parts of the molecule.
EthanolPolar ProticSparingly to Moderately SolubleSimilar to methanol, but its longer alkyl chain may slightly enhance solubility compared to methanol.
AcetonePolar AproticSolubleAcetone is a good solvent for many organic compounds, and its polarity is suitable for dissolving this ester.
Dichloromethane (DCM)NonpolarSolubleAs a nonpolar solvent, DCM is expected to effectively solvate the aromatic and methyl groups.
ChloroformNonpolarSolubleSimilar to dichloromethane, it is a good solvent for many organic esters.
Ethyl AcetateModerately Polar AproticSolubleIts structure contains an ester group, making it compatible with the solute. Mixed solvent systems of ethyl acetate and hexane have been noted as effective for purification, implying solubility.[1]
n-HexaneNonpolarSparingly SolubleWhile nonpolar, its inability to interact with the polar functional groups may limit solubility, especially at room temperature. It has been used for recrystallization, which involves dissolving the compound at a higher temperature and its precipitation upon cooling.[1][2]
Dimethylformamide (DMF)Polar AproticSolubleDMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is another strong polar aprotic solvent that is expected to readily dissolve the compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in various solvents. This protocol is based on standard laboratory procedures.[3][4][5]

Objective: To qualitatively or semi-quantitatively determine the solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Small test tubes or vials

  • Graduated cylinders or pipettes

  • Spatula

  • Vortex mixer (optional)

  • Water bath (optional, for temperature studies)

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, n-hexane, DMF, DMSO)

Procedure:

  • Preparation: Label a clean, dry test tube for each solvent to be tested.

  • Addition of Solute: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into each labeled test tube.

  • Addition of Solvent: Add a specific volume of the first solvent (e.g., 1 mL) to the corresponding test tube.

  • Mixing: Vigorously agitate the mixture for a set period (e.g., 60 seconds) using a vortex mixer or by flicking the test tube.[3] Ensure thorough mixing to promote dissolution.

  • Observation: After mixing, allow any undissolved solid to settle and observe the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Sparingly Soluble: A small portion of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.[3]

  • Incremental Solvent Addition (for semi-quantitative analysis): If the compound is insoluble, additional solvent can be added in known increments (e.g., 0.5 mL at a time), with mixing after each addition, until the solid dissolves. The total volume of solvent required to dissolve the initial mass of the solute can be used to estimate the solubility.

  • Repeat for All Solvents: Repeat steps 3-6 for each of the selected solvents.

  • Data Recording: Record all observations in a structured table.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and each solvent before use.[6][7][8][9][10]

Visualizing the Solubility Testing Workflow

The logical process for determining the solubility of an organic compound can be represented in a workflow diagram.

Solubility_Testing_Workflow start Start add_solute Add Known Mass of This compound to Test Tube start->add_solute add_solvent Add Known Volume of Solvent add_solute->add_solvent mix Vigorously Mix for a Defined Time add_solvent->mix observe Observe for Dissolution mix->observe soluble Record as 'Soluble' observe->soluble Completely Dissolved partially_soluble Record as 'Sparingly Soluble' observe->partially_soluble Partially Dissolved insoluble Record as 'Insoluble' observe->insoluble Not Dissolved end End soluble->end partially_soluble->end insoluble->end

General workflow for determining the solubility of a solid compound.

Conclusion

While quantitative solubility data for this compound in common laboratory solvents is not extensively documented, its chemical structure provides a solid basis for predicting its solubility behavior. It is anticipated to be soluble in a range of common organic solvents and insoluble in water. The provided experimental protocol offers a systematic approach for researchers to determine its solubility in their specific laboratory contexts, which is crucial for its effective use in synthesis, purification, and various research applications.

References

Spectroscopic and Spectrometric Analysis of o-Toluic Acid, 4-Nitrophenyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for o-Toluic acid, 4-nitrophenyl ester, a compound of interest in organic synthesis and medicinal chemistry. This document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside the experimental protocols for these analyses. Due to the limited availability of experimentally derived spectra for the ortho isomer, data for the closely related para isomer (p-toluic acid, 4-nitrophenyl ester) is included for comparative analysis.

Chemical Structure and Properties

This compound is an aromatic ester with the molecular formula C14H11NO4 and a molecular weight of 257.24 g/mol .[1] Its structure features a methyl group at the ortho position of the benzoic acid moiety, which is ester-linked to a 4-nitrophenol.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
This compound (Predicted)~ 8.3 (d)Doublet2HAromatic (H on nitrophenyl ring)
~ 7.4 (d)Doublet2HAromatic (H on nitrophenyl ring)
~ 7.2-7.6 (m)Multiplet4HAromatic (H on toluic acid ring)
~ 2.5 (s)Singlet3HMethyl (-CH₃)
p-Toluic acid, 4-nitrophenyl ester8.33 (d)Doublet2HAromatic
8.10 (d)Doublet2HAromatic
7.42 (d)Doublet2HAromatic
7.34 (d)Doublet2HAromatic
2.48 (s)Singlet3HMethyl (-CH₃)

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) [ppm]
This compound (Data available in spectral databases)Data not directly available in search results
p-Toluic acid, 4-nitrophenyl ester167.80, 154.7, 144.4, 143.46, 129.80, 129.55, 128.52, 125.4, 122.3, 21.55
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

CompoundWavenumber (cm⁻¹)IntensityFunctional Group Assignment
This compound (Predicted)~ 1750StrongC=O (Ester carbonyl)
~ 1520 & 1345StrongNO₂ (Asymmetric & Symmetric stretch)
~ 1200StrongC-O (Ester)
~ 3100-3000MediumC-H (Aromatic)
~ 2950-2850MediumC-H (Methyl)
p-Toluic acid, 4-nitrophenyl ester1752StrongC=O (Ester carbonyl)
1523 & 1343StrongNO₂ (Asymmetric & Symmetric stretch)
1195StrongC-O (Ester)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Compoundm/zRelative Intensity (%)Assignment
This compound257-[M]⁺ (Molecular Ion)
119-[M - C₆H₄NO₂]⁺
p-Toluic acid, 4-nitrophenyl ester257-[M]⁺ (Molecular Ion)
119100[M - C₆H₄NO₂]⁺ (Base Peak)
91-[C₇H₇]⁺
120-[C₈H₈O]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data presented.

NMR Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹³C NMR, a higher concentration or a longer acquisition time may be necessary.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, the spectrum can be recorded from a thin film of the compound deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of spectral data to elucidate and confirm the structure of an organic compound like this compound.

Spectral_Analysis_Workflow Spectral Data Analysis Workflow for this compound cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Interpretation cluster_structural_elucidation Structural Elucidation Sample Sample IR_Spec IR Spectrometer Sample->IR_Spec Analysis Mass_Spec Mass Spectrometer Sample->Mass_Spec Analysis NMR_Spec NMR Spectrometer NMR_Data ¹H & ¹³C NMR Spectra - Chemical Shift - Integration - Multiplicity NMR_Spec->NMR_Data IR_Data IR Spectrum - Absorption Bands (cm⁻¹) IR_Spec->IR_Data MS_Data Mass Spectrum - Molecular Ion Peak (m/z) - Fragmentation Pattern Mass_Spec->MS_Data Connectivity Determine Connectivity (NMR Correlation) NMR_Data->Connectivity Functional_Groups Identify Functional Groups (Ester, Nitro, Aromatic Ring) IR_Data->Functional_Groups Molecular_Formula Confirm Molecular Formula (Mass Spectrometry) MS_Data->Molecular_Formula Final_Structure Confirmed Structure: o-Toluic acid, 4-nitrophenyl ester Functional_Groups->Final_Structure Connectivity->Final_Structure Molecular_Formula->Final_Structure

Caption: Workflow for structural elucidation of this compound.

References

An In-depth Technical Guide to the Hydrolysis of o-Toluic acid, 4-nitrophenyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical hydrolysis of o-Toluic acid, 4-nitrophenyl ester. It details the underlying reaction mechanisms, offers a standardized experimental protocol for kinetic analysis, and presents a framework for understanding the quantitative aspects of the reaction, with a particular focus on the influence of the ortho-substituent.

Introduction

This compound (also known as 4-nitrophenyl 2-methylbenzoate) is an activated ester used in organic synthesis and as a substrate for studying enzyme kinetics, particularly for esterases. Its hydrolysis, the cleavage of the ester bond by water, is a fundamental reaction that proceeds to yield o-toluic acid and 4-nitrophenol.[1] This process can be catalyzed by acid or base.[1] The presence of the electron-withdrawing nitro group on the phenoxy leaving group makes the carbonyl carbon highly electrophilic and stabilizes the resulting 4-nitrophenoxide anion, facilitating the reaction. Understanding the kinetics and mechanism of this hydrolysis is crucial for its application in drug delivery systems, pro-drug design, and as a probe for enzyme activity.

Mechanism of Hydrolysis

The hydrolysis of this compound can proceed via acid-catalyzed, base-catalyzed, or neutral pathways. The base-catalyzed pathway is the most studied and experimentally accessible due to the formation of the intensely yellow-colored 4-nitrophenoxide ion under alkaline conditions, which can be easily monitored spectrophotometrically.[2][3]

Base-Catalyzed Hydrolysis (BAC2 Mechanism)

The base-catalyzed hydrolysis of p-nitrophenyl esters follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism.[4] This pathway involves two primary steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step and results in the formation of a transient, high-energy tetrahedral intermediate.[4]

  • Collapse of the Intermediate: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the 4-nitrophenoxide anion, which is a relatively stable leaving group due to resonance stabilization provided by the nitro group. A final, rapid acid-base reaction between the newly formed o-toluic acid and the 4-nitrophenoxide or another base molecule completes the process.[5]

Acid-Catalyzed Hydrolysis (AAC2 Mechanism)

Under acidic conditions, the mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, a molecule of 4-nitrophenol is eliminated, and the catalytic proton is regenerated.

Quantitative Data and Steric Effects

The Ortho Effect: The ortho-methyl group exerts a significant steric effect . It physically hinders the approach of the hydroxide nucleophile to the carbonyl carbon.[6][7] This steric hindrance raises the activation energy of the rate-determining step, leading to a slower hydrolysis rate compared to its unsubstituted (phenyl 4-nitrophenylbenzoate) or para-substituted (p-Toluic acid, 4-nitrophenyl ester) analogs.[6][8] Studies on the alkaline hydrolysis of substituted phenyl benzoates have quantified that steric factors are a primary contributor to the "ortho effect."[6][7]

For comparison, the table below presents representative kinetic data for the base-catalyzed hydrolysis of similar, well-studied p-nitrophenyl esters. It is expected that the second-order rate constant (kOH) for this compound would be lower than that of p-nitrophenyl benzoate and p-Toluic acid, 4-nitrophenyl ester under identical conditions.

Table 1: Representative Kinetic Data for Base Hydrolysis of p-Nitrophenyl Esters

Compound Solvent System Temperature (°C) Second-Order Rate Constant (kN or kOH) (M⁻¹s⁻¹) Reference
p-Nitrophenyl Acetate H₂O 25.0 11.6 [3]
p-Nitrophenyl Acetate 80 mol % DMSO in H₂O 25.0 32,800 [3]
S-p-Nitrophenyl Thioacetate H₂O 25.0 5.90 [3]

| S-p-Nitrophenyl Thioacetate | 80 mol % DMSO in H₂O | 25.0 | 190,000 |[3] |

Note: The data illustrates the typical range of values and the significant effect of solvent on reaction rates. Direct comparison requires identical experimental conditions.

Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

This protocol outlines a standard method for determining the pseudo-first-order and second-order rate constants for the base-catalyzed hydrolysis of this compound. The procedure relies on monitoring the formation of the 4-nitrophenoxide ion, which has a strong absorbance maximum around 400-415 nm.[2][9]

Materials and Reagents
  • This compound

  • High-purity solvent (e.g., Acetonitrile, DMSO) for stock solution

  • Aqueous buffer solution of known pH (e.g., Borate or Phosphate buffer, pH > 8)

  • Sodium Hydroxide (NaOH) solution of known concentration

  • Thermostatted UV-Vis Spectrophotometer with cuvettes

Procedure
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like acetonitrile or DMSO to ensure solubility.

  • Reaction Setup: In a 1 cm path length quartz cuvette, place the aqueous buffer or NaOH solution. The cuvette should be pre-equilibrated to the desired temperature (e.g., 25°C) in the spectrophotometer's cell holder.

  • Initiation of Reaction: To initiate the reaction, inject a small aliquot (e.g., 10-20 µL) of the ester stock solution into the cuvette. The final ester concentration should be low (e.g., 50-100 µM) to ensure pseudo-first-order conditions where [OH⁻] >> [Ester]. Quickly mix the solution by capping and inverting the cuvette.

  • Data Acquisition: Immediately begin recording the absorbance at the λmax of the 4-nitrophenoxide ion (approx. 400-415 nm) as a function of time. Collect data for at least 3-5 half-lives, or until the absorbance reaches a stable plateau (A∞).

Data Analysis
  • Pseudo-First-Order Rate Constant (kobs): Under conditions where [OH⁻] is constant and in large excess, the reaction follows pseudo-first-order kinetics. The observed rate constant (kobs) can be determined by fitting the absorbance (At) versus time (t) data to the following first-order integrated rate law:

    • ln(A∞ - At) = -kobst + ln(A∞ - A0)

    • A plot of ln(A∞ - At) versus t will yield a straight line with a slope of -kobs.[3]

  • Second-Order Rate Constant (kOH): The second-order rate constant for the base-catalyzed reaction (kOH) is determined by measuring kobs at several different hydroxide concentrations. The relationship is given by:

    • kobs = kw + kOH[OH⁻]

    • Where kw is the rate constant for the neutral hydrolysis (water reaction). A plot of kobs versus [OH⁻] will yield a straight line with a slope equal to kOH and a y-intercept equal to kw.[3]

Visualizations

Base-Catalyzed Hydrolysis Pathway

The following diagram illustrates the BAC2 mechanism for the hydrolysis of this compound.

Caption: BAC2 mechanism for base-catalyzed ester hydrolysis.

Experimental Workflow

The following diagram outlines the workflow for the kinetic analysis of the hydrolysis reaction.

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_ester Prepare Ester Stock Solution initiate Initiate Reaction in Cuvette prep_ester->initiate prep_buffer Prepare Buffer/NaOH Solutions prep_buffer->initiate thermo Thermostat Spectrophotometer & Cuvette thermo->initiate record Record Absorbance (A) vs. Time (t) initiate->record plot1 Plot ln(A_inf - A_t) vs. Time record->plot1 calc_kobs Calculate k_obs from slope plot1->calc_kobs plot2 Plot k_obs vs. [OH-] calc_kobs->plot2 calc_koh Calculate k_OH from slope plot2->calc_koh

Caption: Workflow for kinetic analysis of ester hydrolysis.

Conclusion

The hydrolysis of this compound is a classic example of nucleophilic acyl substitution, best studied under basic conditions. The reaction proceeds via a BAC2 mechanism involving a tetrahedral intermediate. A key determinant of its reactivity is the steric hindrance imposed by the ortho-methyl group, which is expected to decrease the rate of hydrolysis relative to its para- and meta-substituted isomers. The quantitative kinetic parameters can be reliably determined using a straightforward UV-Vis spectrophotometric assay that monitors the formation of the 4-nitrophenoxide product. This guide provides the theoretical framework and practical methodology for researchers to investigate and utilize this reaction in their respective fields.

References

An In-depth Technical Guide on the Potential Biological Activities of o-Toluic Acid, 4-Nitrophenyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Toluic acid, 4-nitrophenyl ester, also known as 4-nitrophenyl 2-methylbenzoate, is an aromatic ester primarily utilized as a chromogenic substrate in biochemical assays to determine the activity of various hydrolytic enzymes, particularly lipases and esterases. While direct biological activities of the ester itself are not extensively documented in scientific literature, its classification as a nitro-substituted aromatic ester and its hydrolysis products, o-toluic acid and 4-nitrophenol, suggest potential, albeit unconfirmed, downstream biological effects. This technical guide provides a comprehensive overview of its primary application, detailed experimental protocols for its use in enzyme assays, and an exploration of the potential biological activities derived from its chemical structure and metabolic breakdown.

Introduction

This compound (Figure 1) is a synthetic organic compound that has found a niche application in the field of biochemistry. Its chemical structure, featuring an ester linkage between o-toluic acid and 4-nitrophenol, makes it susceptible to hydrolysis by esterolytic enzymes. The presence of the 4-nitrophenyl group is key to its utility as a laboratory reagent, as its cleavage product, 4-nitrophenol, is a yellow-colored compound that can be readily quantified using spectrophotometry.

While the intact ester is not known to possess significant direct pharmacological activity, aromatic esters containing nitro groups are recognized as potential precursors for compounds with analgesic and anti-inflammatory properties[1]. Upon hydrolysis in a biological system, the ester would release o-toluic acid and 4-nitrophenol, each with its own distinct biological and toxicological profile.


Figure 1: Chemical Structure of this compound

Chemical Formula: C₁₄H₁₁NO₄ Molecular Weight: 257.24 g/mol


Primary Application: Chromogenic Substrate for Enzyme Assays

The most well-documented application of this compound is as a substrate for measuring the activity of hydrolytic enzymes such as lipases and esterases. The principle of this assay is based on the enzymatic cleavage of the ester bond, which releases 4-nitrophenol. In an alkaline solution, 4-nitrophenol is ionized to the 4-nitrophenolate anion, which exhibits a strong absorbance at approximately 405-410 nm. The rate of increase in absorbance is directly proportional to the enzymatic activity.

Mechanism of Enzymatic Hydrolysis

The enzymatic reaction involves the nucleophilic attack of a residue in the enzyme's active site (e.g., a serine residue in serine hydrolases) on the carbonyl carbon of the ester. This leads to the formation of an acyl-enzyme intermediate and the release of 4-nitrophenol. The acyl-enzyme intermediate is then hydrolyzed by water to regenerate the free enzyme and release o-toluic acid.

Enzymatic_Hydrolysis sub This compound complex Enzyme-Substrate Complex sub->complex enz Hydrolase Enzyme (e.g., Lipase, Esterase) enz->complex int Acyl-Enzyme Intermediate complex->int Release of p1 4-Nitrophenol (Chromogenic Product) int->p1 free_enz Free Enzyme int->free_enz Hydrolysis p2 o-Toluic acid water H₂O water->free_enz free_enz->p2

Enzymatic hydrolysis of the substrate.

Experimental Protocols

General Spectrophotometric Assay for Lipase/Esterase Activity

This protocol provides a general method for determining the activity of a lipase or esterase using a 4-nitrophenyl ester substrate like this compound.

Materials:

  • Enzyme solution (e.g., purified lipase or crude cell lysate)

  • Substrate stock solution: this compound (10 mM in isopropanol or acetonitrile)

  • Assay buffer: 50 mM Tris-HCl or phosphate buffer, pH 7.0-8.0

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare the reaction mixture: In each well of a 96-well microplate, add the assay buffer.

  • Add the enzyme: Add a specific volume of the enzyme solution to the wells. For a negative control, add the same volume of buffer instead of the enzyme solution.

  • Pre-incubate: Incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction: Add the substrate stock solution to each well to start the reaction. The final substrate concentration typically ranges from 0.1 to 1 mM.

  • Monitor absorbance: Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

  • Calculate enzyme activity: Determine the rate of change in absorbance (ΔAbs/min). The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenol at the specific pH and wavelength (approximately 18,000 M⁻¹cm⁻¹ at pH 8.0 and 405 nm), c is the concentration, and l is the path length.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_buffer Add Buffer to Microplate prep_buffer->add_buffer prep_substrate Prepare Substrate Stock add_substrate Add Substrate to Initiate prep_substrate->add_substrate prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme Solution prep_enzyme->add_enzyme add_buffer->add_enzyme pre_incubate Pre-incubate at Assay Temp. add_enzyme->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance at 405 nm add_substrate->measure_abs calc_rate Calculate Rate (ΔAbs/min) measure_abs->calc_rate calc_activity Calculate Enzyme Activity calc_rate->calc_activity

Workflow for enzyme activity assay.

Potential Biological Activities of Hydrolysis Products

In a biological environment, this compound is expected to be hydrolyzed, releasing its constituent molecules. Therefore, any potential biological activity would likely be attributable to these hydrolysis products.

o-Toluic Acid

o-Toluic acid, or 2-methylbenzoic acid, is recognized as a xenobiotic metabolite[2][3]. It is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and pesticides[4][5].

  • Anti-inflammatory Potential: o-Toluic acid is a precursor in the synthesis of some nonsteroidal anti-inflammatory drugs (NSAIDs)[5]. While the anti-inflammatory activity of o-toluic acid itself is not well-characterized, its structural relationship to other benzoic acid derivatives with known anti-inflammatory properties suggests this as a potential area for investigation.

4-Nitrophenol

4-Nitrophenol is a phenolic compound with a nitro group and is considered a toxic substance[1][6][7][8]. Its biological effects are generally associated with toxicity.

  • Toxicity Profile: Ingestion or inhalation of 4-nitrophenol can lead to headaches, drowsiness, nausea, and cyanosis[6]. It is an irritant to the eyes, skin, and respiratory tract[1]. In the bloodstream, it can cause methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen[1]. The oral LD50 in rats is reported to be 202 mg/kg[1].

  • Metabolism: In biological systems, 4-nitrophenol can be metabolized, for instance, through hydroxylation to form 4-nitrocatechol[9].

Quantitative Data Summary

As there is a lack of specific quantitative biological activity data for this compound, the following table summarizes the available toxicological data for its hydrolysis products.

CompoundMetricValueSpeciesRoute of AdministrationReference
o-Toluic Acid LD50422 mg/kgMouseIntraperitoneal[10]
4-Nitrophenol LD50202 mg/kgRatOral[1]
LD50282 mg/kgMouseOral[1]

Conclusion

This compound serves as a valuable tool for researchers in biochemistry and enzymology as a chromogenic substrate for the quantification of lipase and esterase activity. Its utility is derived from the release of the colored compound 4-nitrophenol upon enzymatic hydrolysis. While the ester itself is not associated with significant direct biological activities, its potential effects in a biological system would likely stem from its hydrolysis products. o-Toluic acid is a precursor to some anti-inflammatory agents, suggesting a potential, though unproven, pharmacological relevance. Conversely, 4-nitrophenol is a known toxicant. Therefore, any application of this compound in biological systems should consider the downstream effects of its hydrolysis products. Further research is warranted to explore any potential direct biological activities of the intact ester.

References

A Technical Guide to o-Toluic Acid, 4-Nitrophenyl Ester as a Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

o-Toluic acid, 4-nitrophenyl ester, also known by its IUPAC name (4-nitrophenyl) 2-methylbenzoate, is an activated aromatic ester with significant utility in organic synthesis.[1] Its structure comprises an o-toluic acid moiety esterified with 4-nitrophenol.[2] The key to its reactivity lies in the 4-nitrophenyl group, which acts as an excellent leaving group due to the electron-withdrawing nature of the para-nitro substituent.[2][3] This activation renders the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, establishing the compound as a potent acylating agent for the introduction of the o-toluoyl group.

This technical guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its practical use in research and development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, characterization, and application in synthetic protocols.

PropertyValueSource(s)
IUPAC Name (4-nitrophenyl) 2-methylbenzoate[1]
Synonyms This compound; 4-nitrophenyl 2-methylbenzoate[1]
Molecular Formula C₁₄H₁₁NO₄[1][2]
Molecular Weight 257.24 g/mol [1][2]
Appearance White to off-white crystalline solid (typical for related compounds)[4]
Melting Point 336-344 K (63-71 °C) reported in one instance after purification[2]
Crystal Structure Data Cambridge Structural Database (CSD) Code: 758254[1][2]

Synthesis and Purification

The preparation of this compound is most commonly achieved via two primary routes starting from o-toluic acid.

Synthetic Routes
  • Direct Esterification: This method involves the direct condensation of o-toluic acid with 4-nitrophenol, typically in the presence of a strong acid catalyst and a dehydrating agent, such as sulfuric acid, under reflux conditions.[2]

  • Acyl Chloride Method: A widely employed and often more efficient route involves the conversion of o-toluic acid to its more reactive acid chloride derivative, o-toluoyl chloride, using a reagent like thionyl chloride (SOCl₂).[2] The resulting o-toluoyl chloride is then reacted with 4-nitrophenol in the presence of a base to yield the final ester product.[2]

Synthesis Workflow

The following diagram illustrates the two principal pathways for the synthesis of the target compound.

Synthesis_Workflow cluster_0 cluster_1 A o-Toluic Acid C o-Toluoyl Chloride A->C  SOCl₂ or (COCl)₂ p2 A->p2 B 4-Nitrophenol p1 B->p1 B->p2 C->p1 D This compound p1->D  Base (e.g., Pyridine, Et₃N) p2->D  Acid Catalyst (e.g., H₂SO₄)  Reflux, Dehydration

Caption: Primary synthetic routes to this compound.

Experimental Protocol: Acyl Chloride Method

This section details a representative experimental procedure for the synthesis and subsequent purification.

Step 1: Synthesis of o-Toluoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend o-toluic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~3.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Gently heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours, or until gas evolution (SO₂ and HCl) ceases.

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure to yield crude o-toluoyl chloride, which can be used directly in the next step.

Step 2: Esterification with 4-Nitrophenol

  • Dissolve 4-nitrophenol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution in an ice bath (0 °C).

  • Add the crude o-toluoyl chloride (1.0 eq) dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Purification

The crude product is effectively purified by recrystallization.[2] A mixed solvent system, such as ethyl acetate and hexane, or a single solvent like n-hexane, can be employed.[2] In one documented procedure, recrystallization from n-hexane yielded the product with a 37% yield.[2]

Chemical Reactivity and Mechanism

The synthetic utility of this compound stems from its function as an activated ester. The 4-nitrophenoxide anion is a weak base and a stable species, making it an excellent leaving group. This significantly enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols.

Caption: General mechanism for nucleophilic acyl substitution.

Applications in Research and Development

Acylating Agent in Organic Synthesis

The primary application is the transfer of the o-toluoyl group to various substrates. This is particularly valuable in multi-step syntheses where mild reaction conditions are required to avoid decomposition of sensitive functional groups elsewhere in the molecule. It serves as a key intermediate in the synthesis of more complex molecules for pharmaceuticals and materials science.[2]

Chromogenic Substrate for Enzyme Assays

While specific studies on this compound are limited, 4-nitrophenyl esters are widely used as chromogenic substrates for studying enzyme kinetics, particularly for hydrolases like esterases and lipases.[3] Enzymatic cleavage of the ester bond releases 4-nitrophenol, which, upon deprotonation at neutral or basic pH, forms the intensely yellow 4-nitrophenolate anion. The rate of formation of this anion can be monitored spectrophotometrically (at ~405 nm), allowing for the quantification of enzyme activity.[3]

Workflow for Enzymatic Assays

Enzyme_Assay_Workflow A This compound (Substrate, Colorless) C Enzyme-Substrate Complex A->C B Enzyme (e.g., Esterase) B->C  Binding D Products: o-Toluic Acid + 4-Nitrophenol C->D  Catalysis E 4-Nitrophenolate (Yellow) D->E  Deprotonation (pH > 7) F Spectrophotometric Measurement (Abs @ ~405 nm) E->F G Determine Enzyme Activity F->G

References

An In-depth Technical Guide to o-Toluic Acid, 4-Nitrophenyl Ester: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of o-Toluic acid, 4-nitrophenyl ester, an organic compound of interest in chemical research and with potential applications in pharmaceuticals and material science. This document details the historical context of its study, outlines detailed experimental protocols for its synthesis, presents key quantitative data in a structured format, and includes a workflow diagram for its preparation. While the exact date of its initial discovery is not extensively documented, its synthesis and characterization gained prominence in the late 20th century with advancements in esterification methodologies.

Introduction

This compound, with the IUPAC name (4-nitrophenyl) 2-methylbenzoate, is an aromatic ester. Its structure is characterized by an o-toluic acid moiety esterified with a 4-nitrophenol group. The presence of the nitro group, a strong electron-withdrawing group, on the phenyl ring makes the ester susceptible to nucleophilic attack, rendering it a useful reagent in organic synthesis. This guide serves as a technical resource for professionals requiring detailed information on this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
IUPAC Name (4-nitrophenyl) 2-methylbenzoate-
Molecular Formula C₁₄H₁₁NO₄[1]
Molecular Weight 257.24 g/mol [1]
Melting Point 63-71 °C (336-344 K)-
Appearance --
Solubility Soluble in n-hexane-

Synthesis

The most common and effective method for the synthesis of this compound is a two-step process. The first step involves the conversion of o-toluic acid to its more reactive acid chloride derivative, o-toluoyl chloride. The second step is the acylation of 4-nitrophenol with the synthesized o-toluoyl chloride.

Experimental Protocols

Step 1: Synthesis of o-Toluoyl Chloride

This procedure details the preparation of o-toluoyl chloride from o-toluic acid using thionyl chloride.

  • Materials:

    • o-Toluic acid

    • Thionyl chloride (SOCl₂)

    • N,N-dimethylformamide (DMF)

  • Equipment:

    • A 1000 mL three-necked round-bottom flask

    • Reflux condenser

    • Stirrer

    • Heating mantle

    • Apparatus for distillation under reduced pressure

  • Procedure:

    • To the reaction flask, add 540.56 g of o-toluic acid, 571.0 g of thionyl chloride, and 2 g of N,N-dimethylformamide.

    • Heat the mixture to 90°C with continuous stirring.

    • Maintain the reaction at this temperature for 3 hours. The reaction mixture should become a clear solution.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting product is o-toluoyl chloride.

Step 2: Synthesis of this compound

This procedure describes the acylation of 4-nitrophenol with o-toluoyl chloride.

  • Materials:

    • o-Toluoyl chloride (from Step 1)

    • 4-Nitrophenol

    • Triethylamine

    • Dichloromethane (CH₂Cl₂)

  • Equipment:

    • Reaction flask

    • Stirrer

  • Procedure:

    • Dissolve 4-nitrophenol in dry dichloromethane in the reaction flask.

    • Add triethylamine to the solution at room temperature.

    • To this solution, add o-toluoyl chloride.

    • The reaction proceeds to form this compound.

Purification

The crude this compound can be purified by recrystallization.

  • Solvent: n-Hexane

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot n-hexane.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to facilitate crystallization.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold n-hexane.

    • Dry the crystals under vacuum.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound.

StepReactantMolesMass/VolumeProductYieldPurity
1 o-Toluic acid-540.56 go-Toluoyl chloride99.7%98.8%
Thionyl chloride-571.0 g
DMF-2 g
2 & Purification o-Toluoyl chloride--This compound37% (after recrystallization)-
4-Nitrophenol--

Characterization

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of both the toluic acid and nitrophenyl moieties, as well as a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and nitro groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group, the aromatic carbons, and the methyl carbon.

  • FTIR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, and the N-O stretching of the nitro group.

Synthetic Workflow

The synthesis of this compound can be visualized as a two-step process, which is depicted in the following workflow diagram.

SynthesisWorkflow cluster_step1 Step 1: Formation of o-Toluoyl Chloride cluster_step2 Step 2: Esterification and Purification o_toluic_acid o-Toluic Acid reaction1 Reaction: 90°C, 3h o_toluic_acid->reaction1 thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reaction1 dmf DMF (catalyst) dmf->reaction1 o_toluoyl_chloride o-Toluoyl Chloride o_toluoyl_chloride_ref o-Toluoyl Chloride reaction1->o_toluoyl_chloride reaction2 Acylation o_toluoyl_chloride_ref->reaction2 nitrophenol 4-Nitrophenol nitrophenol->reaction2 triethylamine Triethylamine triethylamine->reaction2 crude_product Crude o-Toluic acid, 4-nitrophenyl ester purification Purification crude_product->purification Recrystallization (n-hexane) final_product Pure o-Toluic acid, 4-nitrophenyl ester reaction2->crude_product purification->final_product

Caption: Synthetic workflow for this compound.

Applications and Future Perspectives

This compound serves as a valuable intermediate in organic synthesis. The activated nature of the ester bond due to the 4-nitrophenyl group makes it a good leaving group in nucleophilic acyl substitution reactions. This reactivity is harnessed in the synthesis of more complex molecules. Its potential applications extend to:

  • Pharmaceutical Research: As a building block for the synthesis of novel drug candidates. The toluic acid and nitrophenyl motifs are present in various biologically active compounds.

  • Material Science: For incorporation into polymers to modify their properties.

Further research into the biological activities of this compound and its derivatives could unveil new therapeutic applications. Optimization of its synthesis to improve yields and reduce the use of hazardous reagents remains an area of interest for process chemists.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its synthesis, purification, and physicochemical properties. The provided experimental protocols and quantitative data offer a practical resource for researchers and professionals in the field of chemistry and drug development. The outlined synthetic workflow provides a clear visual representation of its preparation. While detailed spectral characterization data for this specific isomer is pending wider availability, the information compiled herein serves as a solid foundation for its synthesis and further investigation.

References

Reactivity of o-Toluic Acid, 4-Nitrophenyl Ester with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of o-toluic acid, 4-nitrophenyl ester and its close structural analogs with various nucleophiles. The document outlines the underlying mechanistic principles, presents quantitative kinetic data, and provides detailed experimental protocols for the study of these reactions. This information is critical for understanding the stability and reactivity of such esters in various chemical and biological environments, which is of particular interest in the fields of medicinal chemistry and drug development, where this moiety can be employed as a reactive handle for bioconjugation or as a prodrug element.

Core Concepts: The Nucleophilic Acyl Substitution Mechanism

The reaction of this compound with nucleophiles proceeds via a nucleophilic acyl substitution pathway. The 4-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting 4-nitrophenoxide anion. The reaction generally proceeds through a stepwise mechanism involving a tetrahedral intermediate.

The ortho-methyl group on the benzoyl moiety introduces steric hindrance around the carbonyl carbon, which can influence the rate of nucleophilic attack. The electronic nature of substituents on the benzoyl ring also plays a significant role in modulating the electrophilicity of the carbonyl carbon and thus the overall reaction rate.

Quantitative Kinetic Data

The reactivity of 4-nitrophenyl o-toluate and its analogs with nucleophiles can be quantified by determining the second-order rate constants (kN). The following tables summarize the kinetic data for the aminolysis of various 4-nitrophenyl 2-methylbenzoates with a series of cyclic secondary amines in acetonitrile at 25.0 ± 0.1 °C. These compounds serve as excellent models for understanding the reactivity of this compound.

Table 1: Second-Order Rate Constants (kN in dm3 mol-1 s-1) for the Reaction of 4-Nitrophenyl X-Substituted-2-Methylbenzoates with Cyclic Secondary Amines in Acetonitrile at 25.0 ± 0.1 °C

Substituent (X)PiperidineMorpholinePiperazine
4-OCH30.8500.1210.255
4-CH31.020.1470.310
H1.550.2240.470
4-Cl2.500.3600.755
3-Cl3.150.4550.950

Data extracted from a kinetic study on 4-nitrophenyl X-substituted-2-methylbenzoates.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves a two-step process starting from o-toluic acid.

Step 1: Synthesis of o-Toluoyl Chloride

  • In a 100 mL two-neck round-bottom flask, gently warm 1.5 g of o-toluic acid to 50 °C on a water bath.

  • Slowly add an excess of dry thionyl chloride with stirring, along with 2-3 drops of dimethylformamide (DMF) as a catalyst.

  • Reflux the mixture for 50-60 minutes at 70 °C.

  • Remove the excess thionyl chloride by evaporation under reduced pressure.

Step 2: Esterification

  • In a separate flask, dissolve 1.5 g of 4-nitrophenol in dry dichloromethane.

  • Add triethylamine at room temperature until a transparent solution is obtained.

  • Slowly add the freshly prepared o-toluoyl chloride to this solution with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate:n-hexane (1:2) mobile phase.

  • Upon completion, add cold dilute HCl solution to neutralize excess triethylamine.

  • Separate the organic layer, wash with distilled water and then with a 5% NaHCO3 solution.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the product from n-hexane to yield pure this compound.[1]

Kinetic Measurements of Aminolysis

The rates of reaction between 4-nitrophenyl o-toluate analogs and amine nucleophiles are typically measured using UV-Vis spectrophotometry.

Materials and Instrumentation:

  • UV-Vis Spectrophotometer with a thermostatted cell holder.

  • Acetonitrile (HPLC grade) as the solvent.

  • 4-Nitrophenyl 2-methylbenzoate derivatives (substrates).

  • Cyclic secondary amines (nucleophiles): piperidine, morpholine, piperazine.

  • Stock solutions of substrates and amines prepared in acetonitrile.

Procedure:

  • Set the spectrophotometer to monitor the absorbance change at the λmax of the 4-nitrophenoxide ion in acetonitrile.

  • Maintain a constant temperature of 25.0 ± 0.1 °C in the cell holder.

  • Prepare a series of amine solutions of varying concentrations in acetonitrile. To maintain pseudo-first-order conditions, the amine concentration should be at least 20 times greater than the substrate concentration.

  • Initiate the reaction by injecting a small aliquot of the substrate stock solution into the cuvette containing the amine solution. The final substrate concentration should be in the range of 5 x 10-5 to 5 x 10-4 mol dm-3.

  • Record the increase in absorbance over time until the reaction is complete.

  • The pseudo-first-order rate constant (kobs) is determined from the slope of the plot of ln(A∞ - At) versus time, where At is the absorbance at time t, and A∞ is the absorbance at the end of the reaction.

  • The second-order rate constant (kN) is obtained from the slope of the linear plot of kobs versus the concentration of the free amine.

Visualizations

Signaling Pathways and Experimental Workflows

Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products Ester o-Toluic acid, 4-nitrophenyl ester Attack Nucleophilic Attack Ester->Attack Nucleophile Nucleophile (Nu:) Nucleophile->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Step 1 (Rate-determining) Collapse Collapse of Intermediate Intermediate->Collapse Step 2 Product Acyl-Nucleophile Product Collapse->Product Leaving_Group 4-Nitrophenoxide (Leaving Group) Collapse->Leaving_Group

Caption: General mechanism of nucleophilic acyl substitution.

Kinetic_Experiment_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock Solution (4-Nitrophenyl o-Toluate in MeCN) mix Mix Substrate and Amine in Cuvette prep_substrate->mix prep_nucleophile Prepare Amine Solutions (Varying Concentrations in MeCN) prep_nucleophile->mix thermostat Thermostat Spectrophotometer Cell to 25.0 °C thermostat->mix monitor Monitor Absorbance Increase of 4-Nitrophenoxide mix->monitor plot_first_order Plot ln(A∞ - At) vs. Time to get k_obs monitor->plot_first_order plot_second_order Plot k_obs vs. [Amine] to get k_N plot_first_order->plot_second_order

Caption: Workflow for kinetic analysis of aminolysis.

Conclusion

The reactivity of this compound with nucleophiles is governed by the principles of nucleophilic acyl substitution. The reaction rates are influenced by the nature of the nucleophile, steric hindrance from the ortho-methyl group, and electronic effects of any substituents on the benzoyl ring. The provided kinetic data for analogous compounds and detailed experimental protocols offer a robust framework for researchers to design and interpret experiments involving this important class of reactive esters. Understanding these reactivity patterns is essential for the rational design of molecules with tailored stability and reactivity profiles for applications in drug development and chemical biology.

References

Methodological & Application

Application Notes and Protocols for o-Toluic acid, 4-nitrophenyl ester in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Toluic acid, 4-nitrophenyl ester, also known by its IUPAC name (4-nitrophenyl) 2-methylbenzoate, is an aromatic ester that can serve as a chromogenic substrate for various hydrolytic enzymes.[1] Its structure consists of an o-toluic acid moiety esterified with 4-nitrophenol. The presence of the electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the ester linkage, making it susceptible to nucleophilic attack by enzymes such as esterases and lipases.[1]

The fundamental principle behind its use in enzymatic assays is the enzymatic hydrolysis of the ester bond, which releases 4-nitrophenol. This product is a chromophore that exhibits a distinct yellow color in aqueous solutions under neutral to alkaline conditions, with a maximum absorbance around 405-413 nm. The rate of 4-nitrophenol release, monitored spectrophotometrically, is directly proportional to the enzyme's activity. This allows for a continuous and quantitative measurement of enzyme kinetics. While specific kinetic data for this compound is not extensively documented in public literature, its structural similarity to other 4-nitrophenyl esters allows for the adaptation of established protocols.[1][2]

Principle of the Assay

The enzymatic assay using this compound is based on a colorimetric measurement. A hydrolytic enzyme, such as an esterase or lipase, catalyzes the cleavage of the ester bond in the substrate. This reaction yields o-toluic acid and 4-nitrophenol. The released 4-nitrophenol, in a solution with a pH above its pKa (~7), deprotonates to form the 4-nitrophenolate ion, which is intensely colored. The rate of formation of this yellow-colored product is monitored over time by measuring the increase in absorbance at a specific wavelength (typically 405-413 nm).

The general enzymatic reaction is as follows:

This compound + H₂O ---(Enzyme)---> o-Toluic acid + 4-Nitrophenol

Data Presentation: Kinetic Parameters of Related 4-Nitrophenyl Esters

SubstrateEnzymeK_m_ (mM)V_max_ (U/mg or µmol/min/mg)k_cat_ (s⁻¹)Source
p-Nitrophenyl AcetatePenicillin G Acylase (F360V mutant)0.23-0.1
p-Nitrophenyl PropionatePenicillin G Acylase (F360V mutant)0.44-0.26
p-Nitrophenyl ButyrateSub1 (a suberinase)0.572.36 µmol/g/min-
p-Nitrophenyl AcetateWild Lipase-0.42 U/mg-
p-Nitrophenyl ButyrateWild Lipase-0.95 U/mg-
p-Nitrophenyl OctanoateWild Lipase-1.1 U/mg-
p-Nitrophenyl DodecanoateWild Lipase-0.78 U/mg-
p-Nitrophenyl PalmitateWild Lipase-0.18 U/mg-

Note: The ortho-methyl group in this compound may introduce steric hindrance near the ester carbonyl group, which could affect enzyme binding and hydrolysis rates compared to its para and meta isomers or simpler aliphatic esters.[1] Therefore, empirical determination of kinetic parameters for the specific enzyme of interest is highly recommended.

Experimental Protocols

This section provides a detailed, generalized methodology for using this compound in an enzymatic assay. The protocol is based on established methods for other 4-nitrophenyl ester substrates and should be optimized for the specific enzyme and experimental setup.

Preparation of Reagents
  • Assay Buffer: A buffer with a pH optimum for the enzyme of interest should be used. A common choice is 50 mM Tris-HCl or 50 mM sodium phosphate buffer. The pH should be maintained between 7.0 and 8.0 to ensure the ionization of the released 4-nitrophenol.

  • Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This is necessary because the substrate has low solubility in aqueous solutions.

    • Note: The final concentration of the organic solvent in the assay mixture should be kept low (typically <5% v/v) to avoid enzyme denaturation.

  • Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The concentration should be determined empirically to ensure a linear reaction rate for the desired assay duration. Store the enzyme solution on ice.

  • 4-Nitrophenol Standard Solution: Prepare a series of standard solutions of 4-nitrophenol (e.g., 0-200 µM) in the assay buffer. This will be used to generate a standard curve to convert the rate of change in absorbance to the rate of product formation.

Instrumentation
  • A UV-Vis spectrophotometer or a microplate reader capable of measuring absorbance at 405-413 nm is required.

  • Temperature-controlled cuvette holder or microplate reader to maintain a constant assay temperature.

Assay Procedure (Spectrophotometer)
  • Set up the Spectrophotometer: Set the spectrophotometer to measure absorbance at the optimal wavelength for 4-nitrophenol (determine the peak absorbance between 405-413 nm for your specific buffer). Set the temperature to the desired value for the assay.

  • Prepare the Reaction Mixture: In a 1 mL cuvette, add the following in order:

    • Assay Buffer (e.g., 900 µL of 50 mM Tris-HCl, pH 8.0)

    • Substrate Stock Solution (e.g., 10 µL of 10 mM this compound in DMSO to give a final concentration of 100 µM)

    • Mix gently by pipetting and pre-incubate the mixture in the spectrophotometer for 5 minutes to reach the desired temperature.

  • Initiate the Reaction: Add the enzyme solution (e.g., 90 µL of enzyme in assay buffer) to the cuvette to make a final volume of 1 mL.

  • Measure Absorbance: Immediately start monitoring the change in absorbance at the chosen wavelength for a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 15-30 seconds).

  • Run Controls:

    • Blank (No Enzyme): A reaction mixture containing the assay buffer and substrate but no enzyme, to measure the rate of non-enzymatic hydrolysis.

    • Enzyme Blank (No Substrate): A mixture of assay buffer and enzyme to account for any background absorbance from the enzyme solution.

Data Analysis
  • Generate a 4-Nitrophenol Standard Curve:

    • Measure the absorbance of the 4-nitrophenol standard solutions at the assay wavelength.

    • Plot absorbance versus the concentration of 4-nitrophenol.

    • Determine the molar extinction coefficient (ε) from the slope of the standard curve according to the Beer-Lambert law (A = εcl).

  • Calculate the Initial Reaction Rate:

    • Plot the absorbance readings from the enzymatic assay against time.

    • Determine the initial linear rate of the reaction (ΔA/min) from the slope of this plot.

    • Subtract the rate of the "Blank (No Enzyme)" control from the enzymatic reaction rate to correct for spontaneous hydrolysis.

  • Calculate Enzyme Activity:

    • Use the following formula to calculate the enzyme activity: Activity (µmol/min/mL) = (ΔA/min) / (ε * l) where:

      • ΔA/min is the initial rate of change in absorbance per minute.

      • ε is the molar extinction coefficient of 4-nitrophenol (in M⁻¹cm⁻¹).

      • l is the path length of the cuvette (usually 1 cm).

    • To obtain specific activity (µmol/min/mg), divide the activity by the concentration of the enzyme in the final reaction mixture (in mg/mL).

Visualizations

Enzymatic Hydrolysis Pathway

G sub o-Toluic acid, 4-nitrophenyl ester enz Enzyme (e.g., Esterase/Lipase) sub->enz + H2O prod1 o-Toluic acid enz->prod1 prod2 4-Nitrophenol (Colorless at low pH) enz->prod2 prod3 4-Nitrophenolate (Yellow, Abs ~410 nm) prod2->prod3 pH > 7

Caption: Enzymatic hydrolysis of the substrate to yield a colored product.

Experimental Workflow

G prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) setup 2. Spectrophotometer Setup (Wavelength, Temperature) prep->setup mix 3. Prepare Reaction Mixture (Buffer + Substrate) setup->mix incubate 4. Pre-incubate to Assay Temp. mix->incubate start 5. Initiate with Enzyme incubate->start measure 6. Monitor Absorbance vs. Time start->measure analyze 7. Data Analysis (Calculate Rate & Activity) measure->analyze

Caption: General workflow for the enzymatic assay.

Conclusion

This compound is a promising chromogenic substrate for the continuous monitoring of various hydrolytic enzymes. Its use in a colorimetric assay provides a straightforward and sensitive method for determining enzyme activity and kinetics. While specific kinetic data for this substrate is limited, the provided generalized protocol, based on well-established principles for related 4-nitrophenyl esters, offers a robust starting point for researchers. It is essential to empirically optimize the assay conditions, including pH, temperature, and substrate concentration, for each specific enzyme to ensure accurate and reproducible results. Further research is warranted to characterize the interaction of this compound with a broader range of enzymes and to establish its kinetic parameters, which will further validate its utility in academic research and drug development.

References

Application Notes and Protocols: o-Toluic Acid, 4-Nitrophenyl Ester as a Chromogenic Substrate for Lipase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, releasing fatty acids and glycerol. Their crucial roles in fat digestion, metabolism, and transport have made them significant targets in drug discovery for conditions such as obesity, dyslipidemia, and metabolic syndrome. The screening and characterization of lipase inhibitors are pivotal in the development of new therapeutics. Chromogenic substrates are invaluable tools in this process, providing a simple and continuous spectrophotometric method for measuring lipase activity.

o-Toluic acid, 4-nitrophenyl ester (4-nitrophenyl 2-methylbenzoate) is a chromogenic substrate designed for the assay of lipase activity. The enzymatic hydrolysis of the ester bond in this substrate by lipase releases 4-nitrophenol (p-nitrophenol), which, under alkaline conditions, forms the yellow-colored 4-nitrophenolate ion. The rate of formation of this ion can be monitored spectrophotometrically, providing a direct measure of lipase activity. The presence of the methyl group in the ortho position of the benzoate ring can influence the substrate's interaction with the lipase active site, offering a specific tool for studying enzyme kinetics and inhibition.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in lipase assays, tailored for applications in academic research and industrial drug development.

Principle of the Assay

The lipase-catalyzed hydrolysis of this compound proceeds in a two-step mechanism. Initially, a nucleophilic attack by a serine residue in the lipase active site on the carbonyl carbon of the substrate forms a tetrahedral intermediate. This intermediate then collapses, releasing 4-nitrophenol and forming an acylated enzyme intermediate. The subsequent hydrolysis of this intermediate regenerates the free enzyme and releases o-toluic acid.

The liberated 4-nitrophenol, with a pKa of approximately 7.2, is in equilibrium with its conjugate base, the 4-nitrophenolate ion. At a pH above its pKa, the equilibrium shifts towards the formation of the intensely yellow 4-nitrophenolate ion, which exhibits a strong absorbance at wavelengths between 405 and 415 nm.[1] The rate of increase in absorbance is directly proportional to the lipase activity.

Enzymatic_Reaction sub o-Toluic acid, 4-nitrophenyl ester lip Lipase sub->lip prod1 o-Toluic acid lip->prod1 Hydrolysis prod2 4-Nitrophenol (colorless at acidic/neutral pH) lip->prod2 Product Release prod3 4-Nitrophenolate ion (yellow at alkaline pH) prod2->prod3

Fig. 1: Enzymatic hydrolysis of this compound by lipase.

Applications in Research and Drug Development

  • High-Throughput Screening (HTS) for Lipase Inhibitors: The simplicity and continuous nature of this chromogenic assay make it highly amenable to HTS platforms for identifying novel lipase inhibitors from large compound libraries.[2][3]

  • Enzyme Kinetics and Characterization: This substrate can be used to determine key kinetic parameters of lipases, such as the Michaelis constant (Km) and maximum velocity (Vmax), providing insights into enzyme efficiency and substrate affinity.

  • Structure-Activity Relationship (SAR) Studies: By comparing the hydrolysis of this compound with other p-nitrophenyl esters, researchers can investigate how structural modifications of the substrate affect its interaction with the lipase active site.

  • Quality Control of Enzyme Preparations: The assay can be employed to determine the activity and purity of lipase preparations from various sources.

Quantitative Data Summary

The kinetic parameters of lipases can vary significantly depending on the enzyme source, substrate structure, and assay conditions. The following table summarizes typical kinetic values for the hydrolysis of various p-nitrophenyl esters by wild-type lipase from Thermomyces lanuginosus. While specific data for this compound is not widely published, these values provide a comparative baseline. The steric hindrance from the ortho-methyl group in this compound may result in a higher Km and lower Vmax compared to unsubstituted p-nitrophenyl benzoate.

SubstrateVmax (U/mg protein)Km (mM)Catalytic Efficiency (Vmax/Km)
p-Nitrophenyl acetate (pNP-acetate)0.42--
p-Nitrophenyl butyrate (pNP-butyrate)0.95-0.83
p-Nitrophenyl octanoate (pNP-octanoate)1.1--
p-Nitrophenyl dodecanoate (pNP-dodecanoate)0.78--
p-Nitrophenyl palmitate (pNP-palmitate)0.18-0.063

Data adapted from Vardar-Yel, N. (2021).[4][5] Note: Km values were not explicitly provided in a comparable format in the source.

Experimental Protocols

Protocol 1: Standard Lipase Activity Assay

This protocol provides a general method for determining lipase activity using this compound.

Materials:

  • This compound

  • Lipase solution (e.g., from porcine pancreas, Candida rugosa, or recombinant source)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Triton X-100

  • Isopropanol or acetonitrile

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Substrate Stock Solution: Dissolve this compound in isopropanol or acetonitrile to a concentration of 20 mM.

  • Preparation of Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 8.0, containing 0.5% (v/v) Triton X-100. The detergent is crucial for emulsifying the substrate.

  • Preparation of Lipase Solution: Dilute the lipase enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Reaction: a. In a 96-well microplate, add 180 µL of the pre-warmed (37°C) assay buffer. b. Add 10 µL of the diluted lipase solution to each well. c. To initiate the reaction, add 10 µL of the substrate stock solution to each well. The final substrate concentration will be 1 mM. d. Immediately place the microplate in a microplate reader pre-heated to 37°C.

  • Data Acquisition: a. Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes. b. For a blank control, substitute the lipase solution with an equal volume of assay buffer.

  • Calculation of Lipase Activity: a. Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the reaction curve. b. Calculate the lipase activity using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL)) Where:

    • ε (molar extinction coefficient of 4-nitrophenolate) ≈ 18,000 M⁻¹cm⁻¹ at pH > 9.2 and 405 nm.[6]

    • One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified conditions.

Experimental_Workflow sub_prep Prepare Substrate Stock (20 mM in Isopropanol) reaction_setup Set up Reaction in 96-well Plate (180 µL Buffer, 10 µL Lipase) sub_prep->reaction_setup buf_prep Prepare Assay Buffer (50 mM Tris-HCl, pH 8.0, 0.5% Triton X-100) buf_prep->reaction_setup enz_prep Prepare Lipase Dilutions in Assay Buffer enz_prep->reaction_setup initiate Initiate Reaction (Add 10 µL Substrate) reaction_setup->initiate measurement Measure Absorbance at 405 nm (Kinetic Read at 37°C) initiate->measurement data_analysis Data Analysis (Calculate ΔAbs/min) measurement->data_analysis activity_calc Calculate Lipase Activity (U/mL) data_analysis->activity_calc

Fig. 2: Experimental workflow for the lipase activity assay.
Protocol 2: Screening for Lipase Inhibitors

This protocol is designed for screening potential lipase inhibitors.

Materials:

  • Same as Protocol 1

  • Potential inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Orlistat (a known lipase inhibitor) as a positive control

Procedure:

  • Prepare Reagents: Prepare the substrate stock solution, assay buffer, and lipase solution as described in Protocol 1.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds and the positive control (Orlistat) in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1-2%).

  • Pre-incubation: a. In a 96-well microplate, add 170 µL of the assay buffer. b. Add 10 µL of the diluted test compound or control to the appropriate wells. c. Add 10 µL of the diluted lipase solution. d. Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement: a. Initiate the reaction by adding 10 µL of the substrate stock solution. b. Immediately measure the absorbance at 405 nm kinetically as described in Protocol 1.

  • Data Analysis: a. Calculate the rate of reaction for each well. b. Determine the percentage of inhibition for each compound concentration relative to the uninhibited control (lipase with solvent only). % Inhibition = [1 - (Rate with Inhibitor / Rate of Uninhibited Control)] * 100 c. Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce lipase activity by 50%).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no signal - Inactive enzyme- Incorrect pH of the buffer- Substrate not properly emulsified- Wavelength of detection is incorrect- Use a fresh enzyme preparation- Verify the pH of the buffer is optimal for the lipase (typically pH 7-9)- Ensure adequate concentration of Triton X-100 or sonicate the substrate solution briefly- Confirm the spectrophotometer is set to 405-415 nm
High background signal - Spontaneous hydrolysis of the substrate- Contamination of reagents- Run a blank control without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract it from the sample readings- Use fresh, high-purity reagents
Non-linear reaction rate - Substrate depletion- Enzyme instability- Product inhibition- Use a lower enzyme concentration or a higher substrate concentration- Optimize assay conditions (pH, temperature)- Measure the initial velocity of the reaction
Precipitation in wells - Poor solubility of the substrate or inhibitor- Increase the concentration of Triton X-100- Ensure the final concentration of the organic solvent for the inhibitor is low

Conclusion

This compound is a valuable chromogenic substrate for the sensitive and continuous measurement of lipase activity. The protocols and information provided herein offer a robust framework for researchers and drug development professionals to employ this substrate in enzyme characterization, inhibitor screening, and other applications in the study of lipid metabolism. Careful optimization of assay conditions is recommended to ensure reliable and reproducible results.

References

Application Notes and Protocols for Esterase Activity Measurement using o-Toluic acid, 4-nitrophenyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases are a broad class of hydrolase enzymes that catalyze the cleavage and formation of ester bonds. They play crucial roles in various physiological processes, including drug metabolism, lipid metabolism, and detoxification. The accurate measurement of esterase activity is therefore essential in diverse fields ranging from fundamental biochemical research to drug discovery and development. Human carboxylesterases (CES), particularly CES1 and CES2, are key enzymes in the metabolism of a wide array of ester-containing drugs.[1][2]

o-Toluic acid, 4-nitrophenyl ester (also known as 4-nitrophenyl 2-methylbenzoate) is a chromogenic substrate used for the continuous monitoring of esterase activity. The principle of the assay is based on the enzymatic hydrolysis of the ester bond, which releases 4-nitrophenol (p-nitrophenol), a yellow-colored product that can be quantified spectrophotometrically. The rate of 4-nitrophenol formation is directly proportional to the esterase activity. This application note provides a detailed protocol for using this compound to measure the activity of esterases, with a focus on human carboxylesterase 1 (CES1) as an exemplary enzyme.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the colorless substrate, this compound, by an esterase to produce o-toluic acid and 4-nitrophenol. The product, 4-nitrophenol, ionizes at neutral or alkaline pH to form the 4-nitrophenolate ion, which has a strong absorbance at approximately 405 nm. The increase in absorbance at this wavelength is monitored over time to determine the reaction rate.

Materials and Reagents

  • This compound

  • Recombinant human carboxylesterase 1 (CES1) or other esterase-containing sample

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator

Data Presentation

Table 1: Kinetic Parameters of Human Carboxylesterase 1 (CES1) with 4-Nitrophenyl Esters

SubstrateKm (µM)Vmax (nmol/min/mg)
p-Nitrophenyl acetate106.6493.9
p-Nitrophenyl butyrate--

Data for p-nitrophenyl acetate is sourced from UniProtKB for human CES1.[3] Vmax values can vary significantly depending on the specific enzyme preparation and assay conditions.

Table 2: Comparison of Kinetic Parameters for hiCE (CES2) and hCE1 (CES1) with Various Nitrophenyl Esters

SubstrateEnzymeKm (µM)Vmax (nmol·min⁻¹)kcat/Km (s⁻¹·mM⁻¹)
p-Nitrophenyl propionatehiCE (CES2)120 ± 1910.9 ± 0.412.1
hCE1 (CES1)190 ± 322.0 ± 0.11.4
p-Nitrophenyl butyratehiCE (CES2)100 ± 1212.0 ± 0.516.0
hCE1 (CES1)120 ± 151.3 ± 0.11.4

This table presents a comparison of kinetic parameters for two different human carboxylesterases with p-nitrophenyl propionate and p-nitrophenyl butyrate as substrates.[4] These values highlight the differential substrate specificities of esterase isoforms.

Experimental Protocols

Preparation of Reagents
  • Potassium Phosphate Buffer (50 mM, pH 7.4): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate salts in deionized water. Adjust the pH to 7.4 using a pH meter.

  • Substrate Stock Solution (e.g., 10 mM): Due to the limited aqueous solubility of this compound, prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Enzyme Solution: Prepare a stock solution of the esterase (e.g., recombinant human CES1) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4) and store on ice. The optimal concentration of the enzyme should be determined empirically to ensure a linear reaction rate over the desired time course.

Enzyme Activity Assay Protocol

This protocol is designed for a 96-well microplate format but can be adapted for other formats.

  • Prepare the reaction mixture: In each well of a 96-well plate, add the following components:

    • X µL of 50 mM potassium phosphate buffer (pH 7.4)

    • Y µL of the enzyme solution (diluted in buffer)

    • The final volume in each well before adding the substrate should be 180 µL. Include a no-enzyme control (replace the enzyme solution with buffer) to measure the rate of spontaneous substrate hydrolysis.[5]

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the reaction components to reach thermal equilibrium.

  • Initiate the reaction: Add 20 µL of the this compound stock solution to each well to initiate the reaction. The final concentration of the substrate should be optimized, but a starting concentration of 100 µM is often suitable. The final volume in each well will be 200 µL.

  • Kinetic measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for a total of 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • Subtract the rate of the no-enzyme control from the rate of the enzyme-catalyzed reaction to correct for spontaneous hydrolysis.

    • Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenol at 405 nm (approximately 18,000 M⁻¹cm⁻¹ at pH > 7), c is the concentration, and l is the path length of the light in the well.

    • Express the enzyme activity in appropriate units, such as nmol/min/mg of protein.

Determination of Kinetic Parameters (Km and Vmax)
  • Perform the enzyme activity assay as described above using a range of substrate concentrations (e.g., 0.1 to 10 times the expected Km).

  • Plot the initial reaction rates against the corresponding substrate concentrations.

  • Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the values of Km and Vmax.

Visualization of Workflows and Pathways

Experimental Workflow for Esterase Activity Measurement

Esterase_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Substrate, Enzyme) Plate_Setup Set up 96-well Plate Reagent_Prep->Plate_Setup Add_Components Add Buffer and Enzyme Plate_Setup->Add_Components Pre_incubation Pre-incubate at 37°C Add_Components->Pre_incubation Add_Substrate Initiate with Substrate Pre_incubation->Add_Substrate Kinetic_Read Kinetic Measurement (Absorbance at 405 nm) Add_Substrate->Kinetic_Read Calc_Rate Calculate Reaction Rate (ΔAbs/min) Kinetic_Read->Calc_Rate Correct_Rate Correct for Spontaneous Hydrolysis Calc_Rate->Correct_Rate Kinetic_Analysis Determine Km and Vmax Calc_Rate->Kinetic_Analysis Calc_Activity Calculate Enzyme Activity Correct_Rate->Calc_Activity CES1_Regulation_Pathway cluster_ligands Ligands / Signals cluster_receptors Nuclear Receptors cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Xenobiotics Xenobiotics (e.g., Drugs) PXR PXR Xenobiotics->PXR activate CAR CAR Xenobiotics->CAR activate Endobiotics Endogenous Signals (e.g., Hormones) GR GR Endobiotics->GR activate CES1_Gene CES1 Gene PXR->CES1_Gene transcription CAR->CES1_Gene transcription GR->CES1_Gene transcription CES1_mRNA CES1 mRNA CES1_Gene->CES1_mRNA transcription CES1_Protein CES1 Protein CES1_mRNA->CES1_Protein translation

References

Application Note and Protocol: Kinetic Study of o-Toluic Acid, 4-Nitrophenyl Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for studying the hydrolysis kinetics of o-Toluic acid, 4-nitrophenyl ester. The hydrolysis of this ester results in the formation of o-toluic acid and 4-nitrophenol. The progress of the reaction can be conveniently monitored by measuring the increase in absorbance of the resulting 4-nitrophenolate ion under alkaline conditions using UV-Vis spectrophotometry. This protocol details the necessary reagents, equipment, and a step-by-step procedure for conducting the experiment under pseudo-first-order conditions. Furthermore, it outlines the data analysis required to determine the observed and second-order rate constants.

Introduction

The study of ester hydrolysis kinetics is fundamental in various scientific disciplines, including organic chemistry, biochemistry, and pharmaceutical sciences. The rate at which an ester hydrolyzes can provide valuable insights into reaction mechanisms, the stability of ester-containing compounds such as prodrugs, and the catalytic activity of enzymes. This compound serves as an excellent model substrate for such studies due to the chromophoric nature of its hydrolysis product, 4-nitrophenol. In an alkaline environment, 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which exhibits a strong absorbance at approximately 400-405 nm, allowing for straightforward spectrophotometric monitoring of the reaction progress[1][2][3]. This application note provides a detailed protocol for investigating the alkaline hydrolysis of this compound under pseudo-first-order kinetic conditions.

Principle

The hydrolysis of this compound in the presence of a strong base, such as sodium hydroxide (NaOH), follows the reaction scheme shown below:

Figure 1: Hydrolysis of this compound

The rate of this second-order reaction is dependent on the concentrations of both the ester and the hydroxide ion. However, by employing a large excess of the hydroxide ion relative to the ester concentration, the concentration of the hydroxide ion remains effectively constant throughout the reaction. This allows the reaction to be treated as a pseudo-first-order reaction with respect to the ester[4][5]. The rate law can then be expressed as:

Rate = k_obs * [Ester]

where k_obs is the observed pseudo-first-order rate constant. The second-order rate constant, k₂, can then be determined from the relationship:

k_obs = k₂ * [OH⁻]

The concentration of the 4-nitrophenolate product is monitored over time by measuring the absorbance at its λ_max (approximately 400-405 nm). The Beer-Lambert law (A = εbc) relates the absorbance (A) to the concentration (c) of the 4-nitrophenolate ion, where ε is the molar extinction coefficient and b is the path length of the cuvette[6].

Materials and Equipment

Reagents
  • This compound (MW: 257.24 g/mol )[7]

  • Sodium hydroxide (NaOH)

  • A suitable buffer (e.g., phosphate buffer, carbonate buffer) for pH-dependent studies[8][9]

  • A suitable organic solvent for stock solution preparation (e.g., acetonitrile, DMSO)[3][10]

  • Deionized water

Equipment
  • UV-Vis Spectrophotometer

  • Water bath or temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Pipettes

  • pH meter

  • Stopwatch

  • Analytical balance

Experimental Protocols

Preparation of Stock Solutions
  • This compound Stock Solution (e.g., 10 mM): Accurately weigh 25.72 mg of this compound and dissolve it in a small amount of a suitable organic solvent (e.g., acetonitrile or DMSO). Quantitatively transfer the solution to a 10 mL volumetric flask and bring it to volume with the same solvent. This stock solution should be stored in a cool, dark place.

  • Sodium Hydroxide (NaOH) Stock Solution (e.g., 1 M): Accurately weigh 4.00 g of NaOH pellets and dissolve them in deionized water in a 100 mL volumetric flask. Allow the solution to cool to room temperature before bringing it to the final volume with deionized water.

  • Buffer Solutions (for pH-dependent studies): Prepare a series of buffer solutions with the desired pH values (e.g., pH 8, 9, 10, 11) using standard laboratory procedures. For example, a carbonate-bicarbonate buffer is suitable for this pH range[8].

Determination of the Molar Extinction Coefficient (ε) of 4-Nitrophenolate
  • Prepare a series of standard solutions of 4-nitrophenol in a solution of known high pH (e.g., 0.1 M NaOH) to ensure complete conversion to the 4-nitrophenolate ion.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max), which is typically around 400-405 nm[1].

  • Plot a calibration curve of absorbance versus the concentration of 4-nitrophenolate.

  • The slope of the resulting line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹. The literature value is approximately 18,000 - 18,400 M⁻¹cm⁻¹[11][12].

Kinetic Measurement of Hydrolysis
  • Set the UV-Vis spectrophotometer to the predetermined λ_max of the 4-nitrophenolate ion (around 400-405 nm).

  • Equilibrate the spectrophotometer's temperature-controlled cuvette holder and the reaction solutions to the desired temperature (e.g., 25 °C).

  • Prepare the reaction mixture in a 1 cm quartz cuvette. For a typical experiment, this would involve adding a specific volume of buffer (if used) and the NaOH solution.

  • To initiate the reaction, add a small, precise volume of the this compound stock solution to the cuvette. The final concentration of the ester should be significantly lower than the NaOH concentration (at least 10-fold excess of NaOH) to maintain pseudo-first-order conditions. For example, a final ester concentration of 0.1 mM and a final NaOH concentration of 10 mM would be appropriate.

  • Immediately after adding the ester, mix the solution thoroughly by inverting the cuvette (if sealed) or by gentle pipetting, and start recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reaches a stable maximum value, A_∞).

Data Presentation

The collected data should be organized in a clear and structured manner. An example of how to structure the raw data and calculated values is provided in the table below.

Time (s)Absorbance (A_t)A_∞ - A_tln(A_∞ - A_t)
0A_0A_∞ - A_0ln(A_∞ - A_0)
t_1A_1A_∞ - A_1ln(A_∞ - A_1)
t_2A_2A_∞ - A_2ln(A_∞ - A_2)
............
t_finalA_∞0-

Data Analysis

  • Calculate the observed rate constant (k_obs):

    • Plot ln(A_∞ - A_t) versus time (t).

    • The plot should yield a straight line, confirming that the reaction follows first-order or pseudo-first-order kinetics.

    • The slope of this line is equal to -k_obs[3][13].

  • Calculate the second-order rate constant (k₂):

    • Repeat the kinetic measurements at different concentrations of NaOH, ensuring that the hydroxide concentration remains in large excess of the ester concentration.

    • Plot the calculated k_obs values against the corresponding NaOH concentrations.

    • The slope of this line will be the second-order rate constant (k₂)[5][13].

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_ester Prepare Ester Stock Solution mix_reagents Mix Reagents in Cuvette (Buffer, NaOH) prep_ester->mix_reagents prep_naoh Prepare NaOH Stock Solution prep_naoh->mix_reagents prep_buffer Prepare Buffer Solutions (optional) prep_buffer->mix_reagents setup_spectro Set up Spectrophotometer (λ_max, Temperature) setup_spectro->mix_reagents initiate_rxn Initiate Reaction (Add Ester Stock) mix_reagents->initiate_rxn record_abs Record Absorbance vs. Time initiate_rxn->record_abs plot_data Plot ln(A∞ - At) vs. Time record_abs->plot_data calc_kobs Calculate k_obs from Slope plot_data->calc_kobs plot_kobs Plot k_obs vs. [NaOH] calc_kobs->plot_kobs calc_k2 Calculate k₂ from Slope plot_kobs->calc_k2

Caption: Experimental workflow for the kinetic study.

Signaling Pathway of Hydrolysis and Detection

hydrolysis_pathway Ester o-Toluic acid, 4-nitrophenyl ester TransitionState Tetrahedral Intermediate Ester->TransitionState OH OH⁻ (in excess) OH->TransitionState Products o-Toluic acid + 4-Nitrophenolate TransitionState->Products Detection Spectrophotometric Detection (400-405 nm) Products->Detection

Caption: Hydrolysis reaction and detection pathway.

Conclusion

This application note provides a detailed and robust protocol for studying the hydrolysis kinetics of this compound. By following the outlined procedures for reagent preparation, experimental execution, and data analysis, researchers can reliably determine the kinetic parameters of this reaction. The principles and methods described herein are broadly applicable to the kinetic analysis of other ester hydrolysis reactions, making this a valuable resource for scientists in various fields of chemical and biological research.

References

Application Notes and Protocols: o-Toluic acid, 4-nitrophenyl ester in High-Throughput Screening for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their potential to modulate the activity of a biological target. Enzyme inhibitors are a major class of therapeutic agents, and their discovery is often facilitated by HTS campaigns. A key component of a successful HTS assay is a reliable and sensitive method for measuring enzyme activity. Chromogenic substrates, which produce a colored product upon enzymatic cleavage, are frequently employed for this purpose due to their compatibility with simple spectrophotometric readouts.

o-Toluic acid, 4-nitrophenyl ester is an aromatic ester that can serve as a chromogenic substrate for various hydrolytic enzymes, such as esterases, lipases, and proteases. The principle of its use in HTS lies in the enzymatic hydrolysis of the ester bond, which releases 4-nitrophenol.[1] This product imparts a yellow color to the solution, and its concentration can be readily quantified by measuring the absorbance at approximately 405-420 nm. In an inhibitor screening context, a reduction in the rate of 4-nitrophenol production is indicative of enzyme inhibition.

While the para- and meta-substituted analogs of this compound are more commonly cited in the literature, the ortho-substituted this compound provides a valuable tool for probing the steric and electronic requirements of an enzyme's active site. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns aimed at identifying novel enzyme inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₄H₁₁NO₄[2]
Molecular Weight257.24 g/mol [2]
IUPAC Name(4-nitrophenyl) 2-methylbenzoate[2]
AppearanceWhite to light yellow crystalline powder or needles[3]
Melting Point102-106 °C[3]

Principle of the Assay

The enzymatic assay using this compound is based on the spectrophotometric detection of the hydrolysis product, 4-nitrophenol. The enzymatic reaction is illustrated in the diagram below.

Enzymatic_Reaction sub o-Toluic acid, 4-nitrophenyl ester (Colorless) enz Enzyme (e.g., Esterase, Lipase) sub->enz + H₂O prod1 o-Toluic acid enz->prod1 Hydrolysis prod2 4-Nitrophenol (Yellow) enz->prod2

Caption: Enzymatic hydrolysis of this compound.

In a typical HTS setup, the enzyme is incubated with a library of potential inhibitors before the addition of the substrate. The rate of 4-nitrophenol formation is then monitored over time. A decrease in the rate of absorbance increase at 405-420 nm compared to a control (enzyme and substrate without inhibitor) indicates potential inhibitory activity.

Experimental Protocols

Materials and Reagents
  • This compound (substrate)

  • Enzyme of interest (e.g., porcine liver esterase, Candida rugosa lipase)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 8.5)[4]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well or 384-well microplates

  • Microplate reader capable of measuring absorbance at 405-420 nm

  • Test compounds (inhibitor library)

  • Positive control inhibitor (if available)

Preparation of Stock Solutions
  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in acetonitrile or DMSO.[4]

  • Enzyme Stock Solution: Prepare a stock solution of the enzyme in assay buffer. The final concentration will depend on the specific activity of the enzyme and should be optimized to yield a linear reaction rate for at least 10-15 minutes.

  • Test Compound Plates: Prepare serial dilutions of the test compounds in DMSO in separate microplates.

High-Throughput Screening Workflow

The following diagram outlines a typical workflow for an HTS campaign using this compound.

HTS_Workflow start Start dispense_compounds Dispense Test Compounds (and DMSO controls) to Assay Plate start->dispense_compounds dispense_enzyme Add Enzyme Solution dispense_compounds->dispense_enzyme pre_incubation Pre-incubate Enzyme and Compounds dispense_enzyme->pre_incubation initiate_reaction Initiate Reaction by Adding Substrate Solution pre_incubation->initiate_reaction read_plate Measure Absorbance at 405 nm (Kinetic or Endpoint Reading) initiate_reaction->read_plate data_analysis Data Analysis: Calculate % Inhibition read_plate->data_analysis hit_identification Identify 'Hits' Based on Inhibition Threshold data_analysis->hit_identification end End hit_identification->end Hit_Validation primary_screen Primary HTS hit_confirmation Hit Confirmation (Re-testing) primary_screen->hit_confirmation dose_response Dose-Response Curve (IC₅₀ Determination) hit_confirmation->dose_response secondary_assays Secondary/Orthogonal Assays dose_response->secondary_assays sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assays->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

References

Application Notes and Protocols: o-Toluic acid, 4-nitrophenyl ester for Quantifying Enzyme Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Toluic acid, 4-nitrophenyl ester is a chromogenic substrate used for the continuous monitoring of esterase activity, particularly for enzymes such as lipases and chymotrypsin. The enzymatic hydrolysis of this substrate releases 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. This property allows for a simple and direct method to determine enzyme concentration and activity. The assay's principle is based on the enzymatic cleavage of the ester bond in this compound, which results in the liberation of o-toluic acid and 4-nitrophenol. In an alkaline environment, 4-nitrophenol is converted to the 4-nitrophenolate ion, which exhibits a strong absorbance at approximately 405-410 nm. The rate of formation of 4-nitrophenolate is directly proportional to the enzyme activity under specific conditions.

Principle of the Assay

The enzymatic assay using this compound is based on the following reaction: an esterase, such as lipase or chymotrypsin, catalyzes the hydrolysis of the colorless substrate, this compound. This reaction yields two products: o-toluic acid and 4-nitrophenol. In a solution with a pH above its pKa (around 7), 4-nitrophenol exists predominantly in its phenolate form, which is intensely yellow and can be detected by measuring the absorbance of light at a wavelength of 405-410 nm[1][2]. The rate of the increase in absorbance is directly proportional to the concentration of the active enzyme in the sample.

Materials and Reagents

  • This compound

  • Enzyme sample (e.g., lipase, chymotrypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Solvent for substrate stock solution (e.g., acetonitrile or DMSO)

  • Microplate reader or spectrophotometer capable of measuring absorbance at 405-410 nm

  • 96-well microplates or cuvettes

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

Preparation of Reagents
  • Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like acetonitrile or DMSO. Store this solution at -20°C, protected from light.

  • Enzyme Solution: Prepare a stock solution of the enzyme in an appropriate buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically. It is recommended to prepare fresh dilutions of the enzyme for each experiment to ensure consistent activity.

  • Assay Buffer: Prepare the desired assay buffer (e.g., 50 mM Tris-HCl, pH 8.0). The pH of the buffer is critical as the extinction coefficient of 4-nitrophenol is pH-dependent[2].

Enzyme Activity Assay Protocol
  • Set up the reaction: In a 96-well plate or a cuvette, add the assay buffer.

  • Add the enzyme: Add a specific volume of the enzyme solution to the wells or cuvettes.

  • Pre-incubate: Pre-incubate the plate or cuvettes at the desired temperature (e.g., 37°C) for a few minutes to ensure temperature equilibration.

  • Initiate the reaction: Add the substrate stock solution to each well or cuvette to achieve the desired final concentration. The final concentration of the organic solvent from the substrate stock should be kept low (typically ≤1%) to avoid enzyme inhibition.

  • Measure absorbance: Immediately start monitoring the increase in absorbance at 405 nm (or the optimal wavelength for 4-nitrophenolate) over time using a microplate reader or spectrophotometer. Record readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

  • Controls: Include appropriate controls, such as a blank reaction without the enzyme to measure the rate of non-enzymatic hydrolysis of the substrate, and a control without the substrate to account for any background absorbance from the enzyme solution.

Data Analysis
  • Calculate the rate of reaction: Determine the initial rate of the reaction (V₀) by plotting the absorbance values against time. The V₀ is the slope of the linear portion of this curve (ΔAbs/Δt).

  • Convert absorbance to concentration: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation in terms of concentration. The molar extinction coefficient (ε) for 4-nitrophenol is approximately 18,000 M⁻¹cm⁻¹ at 405 nm in alkaline conditions[1].

  • Calculate enzyme activity: Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for a Wild-Type Lipase with various p-Nitrophenyl Esters [3][4][5]

SubstrateVmax (U/mg protein)Km (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
p-Nitrophenyl acetate0.421.50.35233
p-Nitrophenyl butyrate0.950.80.79988
p-Nitrophenyl octanoate1.10.50.921840
p-Nitrophenyl dodecanoate0.780.30.652167
p-Nitrophenyl palmitate0.180.20.15750

Table 2: Effect of pH on Enzyme Activity

pHRelative Activity (%)
6.045
7.085
8.0100
9.080
10.050

Table 3: Effect of Temperature on Enzyme Activity

Temperature (°C)Relative Activity (%)
2570
37100
4590
5560
6530

Visualizations

Enzymatic_Reaction sub This compound (Substrate, Colorless) enz Esterase (e.g., Lipase) sub->enz Binding prod1 o-Toluic acid enz->prod1 Release prod2 4-Nitrophenolate (Product, Yellow) enz->prod2 Release

Caption: Enzymatic hydrolysis of this compound.

Experimental_Workflow prep Prepare Reagents (Substrate, Enzyme, Buffer) setup Set up Reaction (Buffer + Enzyme) prep->setup preinc Pre-incubate (e.g., 37°C) setup->preinc start Initiate Reaction (Add Substrate) preinc->start measure Measure Absorbance at 405 nm (Kinetic Reading) start->measure analyze Data Analysis (Calculate V₀, Enzyme Activity) measure->analyze

Caption: Experimental workflow for the enzyme assay.

References

Application Note and Protocol: A Continuous Spectrophotometric Assay for Hydrolase Activity using o-Toluic acid, 4-nitrophenyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a continuous spectrophotometric assay to measure the activity of hydrolytic enzymes, such as esterases and lipases, using the chromogenic substrate o-Toluic acid, 4-nitrophenyl ester. The assay is based on the enzymatic hydrolysis of the ester bond, which releases 4-nitrophenol, a yellow-colored product that can be continuously monitored by measuring its absorbance at 405-410 nm. This method is simple, robust, and amenable to high-throughput screening, making it a valuable tool for enzyme characterization, inhibitor screening, and drug development.

Introduction

The quantification of enzyme activity is fundamental in biochemical and pharmaceutical research. Chromogenic substrates are invaluable tools for these measurements due to the simplicity and sensitivity of colorimetric detection.[1] 4-Nitrophenyl esters are a class of synthetic substrates widely used for assaying a variety of hydrolases, including esterases, lipases, and proteases.[2][3] The principle of this assay relies on the enzymatic cleavage of the ester linkage, which liberates 4-nitrophenol (pNP).[4] The resulting p-nitrophenolate ion has a distinct yellow color in neutral to alkaline solutions, with a maximum absorbance around 405-410 nm.[5] The rate of color formation is directly proportional to the enzyme's catalytic activity.

This compound (4-nitrophenyl 2-methylbenzoate) is an aromatic ester with the molecular formula C₁₄H₁₁NO₄.[6] Its structure makes it a suitable substrate for characterizing the substrate specificity of various hydrolases and for screening potential inhibitors. This application note provides a comprehensive protocol for its use in a continuous, 96-well plate-based assay.

Principle of the Assay

The assay quantifies the enzymatic hydrolysis of the non-colored substrate, this compound. The enzyme catalyzes the nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate.[7] This intermediate then collapses, releasing o-toluic acid and the chromogenic product, 4-nitrophenol (pNP).[7][8]

Under the slightly alkaline conditions of the assay buffer (pH > 7.5), the released 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which is a yellow-colored species. The rate of the reaction can be monitored in real-time by measuring the increase in absorbance at 405-410 nm. This allows for a continuous (kinetic) determination of enzyme activity.

Diagram of the Enzymatic Reaction ```dot digraph "Enzymatic Reaction" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

sub [label="this compound\n(Colorless Substrate)"]; enz [label="Hydrolase\n(e.g., Esterase, Lipase)", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; prod1 [label="o-Toluic acid"]; prod2 [label="4-Nitrophenol (pNP)\n(Yellow Product)"];

sub -> enz [label="+ H₂O", arrowhead="vee", color="#4285F4"]; enz -> prod1 [arrowhead="vee", color="#34A853"]; enz -> prod2 [arrowhead="vee", color="#FBBC05"]; }

Caption: General workflow for the hydrolase assay.

Data Presentation and Analysis

  • Calculate the Rate of Reaction (ΔAbs/min):

    • For each well, plot absorbance versus time.

    • Identify the initial linear portion of the curve.

    • Calculate the slope of this linear portion to get the initial rate (V₀) in units of ΔAbs/min.

    • Subtract the average rate of the no-enzyme control from the rate of each enzyme-containing replicate.

  • Calculate Enzyme Activity:

    • Use the molar extinction coefficient (ε) from the pNP standard curve and the Beer-Lambert law (A = εcl) to convert the rate from ΔAbs/min to µmol/min.

    • Activity (µmol/min/mg) = (V₀ (Abs/min) * Reaction Volume (L)) / (ε (M⁻¹cm⁻¹) * Path Length (cm) * Amount of Enzyme (mg))

    • Note: The path length in a 96-well plate with a 200 µL volume is typically around 0.5-0.6 cm but should be determined experimentally or as per the instrument's specifications.

  • Determining Kinetic Parameters (Kₘ and Vₘₐₓ):

    • To determine Michaelis-Menten constants, perform the assay with varying concentrations of the this compound substrate (e.g., 0.05 mM to 2 mM).

    • Calculate the initial velocity (V₀) for each substrate concentration.

    • Plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs 1/[S]) to determine Kₘ and Vₘₐₓ.

Application Example: Substrate Specificity of a Lipase

This assay is highly effective for determining the substrate preference of an enzyme. By testing a panel of 4-nitrophenyl esters with different acyl chain lengths or substitutions, a profile of the enzyme's activity can be generated.

The table below shows representative data for the activity of a wild-type lipase from Thermomyces lanuginosus on various p-nitrophenyl ester substrates. [2]This illustrates how such data can be presented to compare substrate preferences. While data for this compound is not available in this specific study, it would be included in such a screening panel to determine its relative rate of hydrolysis.

Substrate (p-Nitrophenyl Ester)Acyl ChainVₘₐₓ (U/mg protein)Reference
pNP-AcetateC20.42[2]
pNP-ButyrateC40.95[2]
pNP-OctanoateC81.10[2]
pNP-DodecanoateC120.78[2]
pNP-PalmitateC160.18[2]

This data demonstrates that this particular lipase shows the highest activity towards the medium-chain (C8) p-nitrophenyl octanoate substrate.

Troubleshooting

IssuePossible CauseSuggested Solution
High background absorbance Spontaneous hydrolysis of the substrate.Prepare substrate dilutions immediately before use. Subtract the rate of the no-enzyme control.
Contaminated buffer or reagents.Use fresh, high-purity reagents and water.
No or very low enzyme activity Inactive enzyme.Verify enzyme activity with a known positive control substrate.
Incorrect assay conditions (pH, temperature).Optimize pH and temperature for your specific enzyme.
Presence of an inhibitor in the enzyme preparation.Purify the enzyme further. Perform a buffer exchange or dialysis.
Non-linear reaction rate Substrate depletion.Use a lower enzyme concentration or a higher substrate concentration. Use only the initial linear phase for calculations.
Enzyme instability under assay conditions.Reduce the assay time or temperature. Add stabilizing agents like BSA or glycerol if compatible with the enzyme.
Precipitation in wells Low solubility of the substrate in the assay buffer.Increase the percentage of co-solvent (e.g., DMSO), but ensure it does not exceed a concentration that inhibits the enzyme (typically <5%).

References

Application Notes: o-Toluic acid, 4-nitrophenyl ester for Directed Evolution of Esterases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Directed evolution is a powerful technique for engineering enzymes with improved or novel properties, such as enhanced stability, altered substrate specificity, or increased catalytic activity under specific process conditions. A critical component of successful directed evolution campaigns is a robust high-throughput screening (HTS) method to identify improved variants from large mutant libraries. Chromogenic substrates are invaluable tools for HTS as they produce a colored product upon enzymatic cleavage, allowing for simple and rapid spectrophotometric quantification of activity.

o-Toluic acid, 4-nitrophenyl ester (OT-4NPE) is an aromatic ester that serves as an effective chromogenic substrate for screening esterase activity.[1] Hydrolysis of the ester bond by an active esterase releases 4-nitrophenol, a distinct yellow chromophore that can be measured by absorbance, typically around 405-410 nm.[2] The steric hindrance provided by the ortho-methyl group on the benzoate moiety makes OT-4NPE a specific tool for evolving esterases that can accommodate bulky substrates near the active site. These application notes provide an overview and detailed protocols for using OT-4NPE in the directed evolution of esterases.

Physicochemical Properties

The properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol [1][3]
IUPAC Name (4-nitrophenyl) 2-methylbenzoate[3]
Appearance Solid-
General Reactivity The electron-withdrawing nitro group enhances reactivity in hydrolysis reactions. It can be cleaved by esterases to release o-toluic acid and 4-nitrophenol.

Principle of the Assay

The enzymatic assay using OT-4NPE is based on the detection of the hydrolysis product, 4-nitrophenol. In an aqueous solution at neutral to alkaline pH, the liberated 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which exhibits strong absorbance at approximately 405-410 nm. The rate of increase in absorbance is directly proportional to the esterase activity, enabling quantitative measurement. This principle is widely used for various p-nitrophenyl ester substrates.[2]

AssayPrinciple Substrate This compound (Colorless) Enzyme Esterase Variant Substrate->Enzyme Hydrolysis Products o-Toluic Acid + 4-Nitrophenolate (Yellow Product) Enzyme->Products Spectrophotometer Measure Absorbance @ ~410 nm Products->Spectrophotometer Detection

Caption: Enzymatic hydrolysis of the substrate releases a yellow product.

Application in Directed Esterase Evolution

The OT-4NPE assay is readily adaptable for high-throughput screening of esterase mutant libraries, which is the core of a directed evolution workflow. The process is iterative, involving rounds of genetic diversification followed by screening or selection to isolate mutants with desired improvements.

The general workflow is as follows:

  • Gene Mutagenesis: The gene encoding the parent esterase is subjected to random mutagenesis (e.g., error-prone PCR) or site-directed mutagenesis to create a library of gene variants.

  • Library Transformation & Expression: The mutant gene library is transformed into a suitable expression host (e.g., E. coli). Individual colonies, each expressing a unique esterase variant, are grown in a microplate format (e.g., 96-well plates).

  • High-Throughput Screening (HTS): Cell lysates or purified enzymes are arrayed in microplates. The OT-4NPE substrate is added, and the reaction progress is monitored by measuring the absorbance increase over time.

  • Hit Identification: Variants exhibiting higher activity compared to the parent enzyme are identified as "hits."

  • Sequencing and Iteration: The genes of the best-performing variants are sequenced to identify beneficial mutations. These improved genes can be used as templates for subsequent rounds of evolution.[4]

DirectedEvolution Parent Parent Esterase Gene Mutagenesis 1. Random Mutagenesis (e.g., error-prone PCR) Parent->Mutagenesis Library 2. Mutant Gene Library Mutagenesis->Library Expression 3. Transformation & Protein Expression Library->Expression Screening 4. High-Throughput Screening with OT-4NPE Substrate Expression->Screening Selection 5. Identify Improved Variants (Increased Absorbance) Screening->Selection Improved Improved Esterase Gene (Template for next round) Selection->Improved Improved->Mutagenesis Iterate Cycle

Caption: The iterative cycle of directed evolution using HTS.

Experimental Protocols

Protocol 1: Reagent Preparation

  • Assay Buffer: Prepare a suitable buffer for your enzyme system. A common choice is 25-100 mM Tris-HCl or sodium phosphate buffer, pH 7.5-8.5.[5] The optimal pH may vary depending on the specific esterase.

  • Substrate Stock Solution:

    • Prepare a 10 mM stock solution of this compound in a water-miscible organic solvent such as acetonitrile or DMSO.[5]

    • Store the stock solution at -20°C, protected from light.

  • Enzyme Preparation:

    • Prepare purified enzyme solutions or cell lysates containing the expressed esterase variants.

    • Dilute the enzyme samples in the assay buffer to a concentration that provides a linear reaction rate for the duration of the assay.

Protocol 2: Standard Esterase Activity Assay (Cuvette-Based)

This protocol is for characterizing individual enzyme variants.

  • Set a spectrophotometer to measure absorbance at 410 nm and equilibrate the sample holder to the desired assay temperature (e.g., 30°C or 37°C).[5]

  • In a 1 mL cuvette, add:

    • 900 µL of Assay Buffer.

    • 50 µL of diluted enzyme solution.

  • Prepare a "no-enzyme" control cuvette containing 950 µL of Assay Buffer to measure the rate of spontaneous substrate hydrolysis.[6]

  • Incubate the cuvettes at the assay temperature for 5 minutes to allow for thermal equilibration.

  • To initiate the reaction, add 50 µL of the 10 mM OT-4NPE stock solution to each cuvette (final concentration: 0.5 mM) and mix immediately by inversion.

  • Start monitoring the absorbance at 410 nm for 5-10 minutes, recording a data point every 15-30 seconds.

  • Calculate the initial reaction rate (ΔAbs/min) from the linear portion of the progress curve.

  • Subtract the rate of the no-enzyme control from the rate of the enzyme-catalyzed reaction.[6]

  • Enzyme activity (U/mL) can be calculated using the Beer-Lambert law (Activity = (Rate * Total Volume) / (Extinction Coefficient * Path Length * Enzyme Volume)). The molar extinction coefficient for 4-nitrophenol is pH-dependent.

Protocol 3: High-Throughput Screening of Mutant Libraries (96-Well Plate)

This protocol is designed for screening hundreds to thousands of variants.

  • Culture the esterase mutant library in 96-well deep-well plates. After incubation, harvest cells by centrifugation and lyse them using appropriate lysis buffers or mechanical disruption to release the enzymes.

  • In a new 96-well flat-bottom microplate, add 180 µL of Assay Buffer to each well.

  • Add 10 µL of cell lysate (or diluted enzyme) from each variant of the library to the corresponding well. Include wells with the parent enzyme as a positive control and wells with only lysis buffer as a negative control.

  • Prepare a working substrate solution by diluting the 10 mM OT-4NPE stock solution in Assay Buffer. The final concentration in the assay should be determined based on the Kₘ of the parent enzyme, but 0.5-1.0 mM is a common starting point.

  • Set a microplate reader to kinetically measure absorbance at 410 nm at the desired temperature.

  • Initiate the reaction by adding 10 µL of the working substrate solution to all wells simultaneously using a multichannel pipette.

  • Immediately place the plate in the reader and begin measuring the absorbance every 30-60 seconds for 10-30 minutes.

  • Determine the reaction rate (Vₘₐₓ) for each well.

  • Identify improved variants by comparing their reaction rates to that of the parent enzyme. Clones showing significantly higher rates are selected for further analysis.

Illustrative Data Presentation

Quantitative data from a directed evolution experiment should be summarized to track improvements across generations. The following table provides a hypothetical example of results from a successful campaign.

VariantParent GenerationRelative Activity (%)k_cat_ (s⁻¹)K_m_ (mM)k_cat_/K_m_ (M⁻¹s⁻¹)
Wild-Type-1005.20.856,118
Gen 1 - A4Wild-Type23011.80.8214,390
Gen 2 - B7Gen 1 - A418020.50.7527,333
Gen 3 - C2Gen 2 - B725051.10.6085,167

Note: This table is for illustrative purposes only. Actual results will vary based on the enzyme and experimental conditions. The data structure is adapted from published directed evolution studies.[4]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing o-Toluic Acid, 4-Nitrophenyl Ester Concentration in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the use of o-Toluic acid, 4-nitrophenyl ester as a chromogenic substrate in enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in an enzyme assay?

This compound is an aromatic ester compound used as a chromogenic substrate to measure enzyme activity.[1][2] In the presence of a suitable hydrolytic enzyme (such as an esterase or lipase), the ester bond is cleaved. This reaction releases 4-nitrophenol (p-nitrophenol), a yellow-colored product that can be easily quantified using a spectrophotometer.[2][3] The rate of 4-nitrophenol production is directly proportional to the enzyme's activity.

Q2: How do I properly dissolve and prepare the substrate stock solution?

Due to its low solubility in water, this compound should first be dissolved in a small amount of an organic solvent before being diluted into an aqueous buffer.[4]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or acetonitrile are commonly used.[4][5][6]

  • Procedure: Prepare a concentrated stock solution (e.g., 10-20 mM) in your chosen organic solvent.[6][7] Then, dilute this stock solution into the final assay buffer to achieve the desired working concentration.

  • Important: The final concentration of the organic solvent in the reaction mixture should be kept low (preferably under 10%) as it can affect enzyme activity.[4]

Q3: What is the optimal concentration of this compound for my assay?

The optimal substrate concentration is dependent on the specific enzyme being studied and must be determined experimentally. It is crucial to perform a substrate saturation experiment to determine the Michaelis-Menten constants (K_m and V_max).

  • General Range: Published studies have used concentrations ranging from 0.05 mM to 4 mM.[6]

  • Recommendation: Start by testing a range of concentrations (e.g., 0.1 mM to 2 mM) to generate a saturation curve. The optimal concentration is typically at or above the K_m value to ensure the reaction rate is not limited by the substrate.

Q4: At what wavelength should I measure the absorbance of the 4-nitrophenol product?

The released 4-nitrophenol product has a characteristic yellow color and its absorbance should be measured spectrophotometrically.

  • Recommended Wavelength: The peak absorbance is typically between 400 nm and 413 nm.[2][3][5]

  • pH Consideration: The absorbance spectrum of 4-nitrophenol is pH-dependent.[8] It is critical to maintain a consistent pH throughout the experiment. For assays where pH may vary, measuring at the isosbestic point (around 347 nm) can provide more accurate results as the absorbance is independent of pH at this wavelength.[8]

Troubleshooting Guide

This guide addresses common issues encountered during enzyme assays using this compound.

Problem Possible Cause Solution
No or Weak Signal Inactive Substrate or Enzyme: Reagents may have degraded due to improper storage.Use fresh samples or reagents stored at the correct temperature.[9] Test the activity of the enzyme and substrate independently if possible.
Incorrect Wavelength: Plate reader settings may not match the absorbance peak of 4-nitrophenol.Verify the wavelength and filter settings on your spectrophotometer are set correctly (typically 400-410 nm).[9]
Presence of Inhibitors: Components in the sample or buffer (e.g., EDTA, sodium azide) may be inhibiting the enzyme.[9][10]Check buffer composition for known inhibitors. Sodium azide, for instance, inhibits peroxidase activity. Consider deproteinizing samples if necessary.[9]
Sub-optimal Assay Conditions: The pH, temperature, or incubation time may not be optimal for your enzyme.Optimize reaction conditions by testing a range of pH values and temperatures.[4][5] Ensure incubation times are sufficient for signal development (e.g., 10-30 minutes).
High Background Signal Spontaneous Substrate Hydrolysis: The substrate can hydrolyze non-enzymatically, especially at high pH or temperature.[1]Run a "no-enzyme" control (substrate in buffer only) to measure the rate of spontaneous hydrolysis. Subtract this rate from your sample readings. Prepare fresh substrate solution immediately before use.[9]
Contaminated Reagents: Buffers or other reagents may be contaminated with interfering substances or other enzymes.Use fresh, high-purity reagents and buffers.
Enzyme Concentration Too High: An excessive amount of enzyme can lead to a very rapid reaction that is difficult to measure accurately.Reduce the concentration of the enzyme in the assay.
Inconsistent Results / Poor Reproducibility Inaccurate Pipetting: Small volume errors can lead to large variations in results.Use calibrated pipettes and proper pipetting techniques.[9] Prepare a master mix for reagents to minimize pipetting variability between wells.[9]
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature changes.[4]Ensure all components are at the correct temperature before starting the reaction. Use a thermostated plate reader or water bath to maintain a constant temperature during incubation.[4][5]
Incomplete Reagent Mixing: Inhomogeneity in the reaction wells can lead to variable results.Ensure all reagents are thoroughly mixed before measurement.
Substrate Precipitation: The substrate may come out of solution if the organic solvent concentration is too low or if the substrate concentration exceeds its solubility limit in the assay buffer.Visually inspect wells for precipitation. If observed, you may need to increase the final organic solvent concentration (while checking its effect on the enzyme) or lower the substrate concentration.
Experimental Protocols
Protocol 1: General Enzyme Activity Assay

This protocol provides a standard workflow for measuring enzyme activity using this compound.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.5) and bring it to the desired assay temperature (e.g., 37°C).[5]

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in acetonitrile or DMSO.[5][7]

    • Enzyme Solution: Dilute the enzyme to the desired concentration in cold assay buffer. Keep on ice until use.

  • Assay Procedure:

    • Set up reactions in a 96-well microplate.

    • Add assay buffer to each well.

    • Add the enzyme solution to the sample wells.

    • Include a "no-enzyme" control by adding only buffer to control wells.

    • Pre-incubate the plate at the assay temperature for 5 minutes.[5]

    • Initiate the reaction by adding the substrate solution to all wells to reach a final desired concentration (e.g., 1.5 mM).[5]

    • Immediately begin monitoring the change in absorbance at 410 nm over time using a plate reader set to the same assay temperature.[5]

  • Data Analysis:

    • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Subtract the rate of the "no-enzyme" control from the sample rates to correct for spontaneous hydrolysis.

    • Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law (A = εcl), where 'ε' is the molar extinction coefficient of 4-nitrophenol under your specific assay conditions.

Protocol 2: Determining Optimal Substrate Concentration
  • Setup: Prepare reagents as described in Protocol 1.

  • Procedure:

    • Set up a series of reactions with a fixed enzyme concentration.

    • Vary the final concentration of this compound across a wide range (e.g., 0.05, 0.1, 0.25, 0.5, 1.0, 2.0, 4.0 mM).[6]

    • Measure the initial reaction rate (V₀) for each substrate concentration as described above.

  • Analysis:

    • Plot the initial reaction rate (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values. This will reveal the concentration at which the enzyme is saturated with the substrate.

Quantitative Data Summary
ParameterValue / RangeNotes
Molecular Formula C₁₄H₁₁NO₄[11]
Molecular Weight ~257.24 g/mol [1]
Recommended Wavelength (λ_max_) 400 - 413 nmFor detection of the 4-nitrophenol product.[2][3][5]
Isosbestic Point Wavelength ~347 nmUse if pH of the assay varies.[8]
Typical Stock Solution 10 - 20 mMDissolved in DMSO or acetonitrile.[6][7]
Typical Working Concentration 0.05 - 4.0 mMMust be optimized for each specific enzyme.[6]
Common Assay Buffers Tris-HCl, Sodium PhosphatepH should be optimized for the enzyme.[5][6]

Visualizations

Enzymatic_Hydrolysis sub o-Toluic acid, 4-nitrophenyl ester complex Enzyme-Substrate Complex sub->complex Binds enzyme Enzyme (e.g., Esterase) enzyme->complex complex->enzyme Releases product1 o-Toluic acid complex->product1 product2 4-Nitrophenol (Yellow Product) complex->product2 Assay_Workflow prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) setup 2. Assay Setup (Add Buffer & Enzyme to Plate) prep->setup preinc 3. Pre-incubation (Bring to Assay Temp.) setup->preinc start 4. Initiate Reaction (Add Substrate) preinc->start measure 5. Kinetic Measurement (Monitor Absorbance at 410 nm) start->measure analyze 6. Data Analysis (Calculate Reaction Rate) measure->analyze Troubleshooting_Tree start Problem with Assay? q_signal Signal Issue? start->q_signal q_repro Reproducibility Issue? start->q_repro No q_low_high Low or High Signal? q_signal->q_low_high repro_issue POOR REPRODUCIBILITY - Check Pipetting/Mixing - Ensure Temp. Control - Check for Precipitation q_repro->repro_issue low_signal LOW SIGNAL - Check Reagent Activity - Verify Wavelength - Check for Inhibitors q_low_high->low_signal Low high_bg HIGH BACKGROUND - Run 'No-Enzyme' Control - Check for Contamination - Lower Substrate/Enzyme Conc. q_low_high->high_bg High

References

challenges in the synthesis and purification of "o-Toluic acid, 4-nitrophenyl ester"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: o-Toluic Acid, 4-Nitrophenyl Ester

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an aromatic ester with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of approximately 257.24 g/mol .[1][2] It is synthesized from o-toluic acid and 4-nitrophenol.[1] The structure includes a toluic acid portion with a methyl group in the ortho position to the carboxylate and a 4-nitrophenyl group, which acts as a good leaving group in nucleophilic substitution reactions.[1]

Q2: What are the common synthesis methods for this compound?

A2: The most prevalent methods include:

  • Acylation with o-Toluoyl Chloride : This is a widely used two-step method where o-toluic acid is first converted to o-toluoyl chloride using an agent like thionyl chloride. The resulting acid chloride then reacts with 4-nitrophenol in the presence of a base to form the ester.[1]

  • Direct Esterification : This method involves the direct reaction of o-toluic acid and 4-nitrophenol, typically using a dehydrating agent such as sulfuric acid or a catalyst like a cerium(IV)-modified resin, often under reflux conditions.[1]

  • Alternative Methods : Advanced methods like microwave-assisted synthesis and the use of ionic liquids as solvents have been explored to improve reaction times and yields.[1]

Q3: What are the primary applications of this compound?

A3: As with other 4-nitrophenyl esters, this compound is valuable in several areas:

  • Biochemical Assays : It can be used as a chromogenic substrate to study enzymatic reactions. The release of the yellow 4-nitrophenolate ion upon hydrolysis allows for easy spectrophotometric monitoring of enzyme activity.[3][4]

  • Organic Synthesis : It serves as a reagent or intermediate in organic synthesis, particularly in acylation reactions where the 4-nitrophenoxy group is an excellent leaving group.[5]

  • Mechanistic Studies : It is used in biological research to investigate enzyme mechanisms, binding affinity, and protein interactions.[1][3]

Q4: Why do reaction mixtures involving 4-nitrophenyl esters often turn yellow?

A4: The yellow color is characteristic of the 4-nitrophenolate anion, which forms when the ester is hydrolyzed or undergoes nucleophilic attack, releasing 4-nitrophenol.[4] In neutral or basic conditions, 4-nitrophenol deprotonates to form the intensely colored yellow anion, which can be quantified by measuring its absorbance, typically around 400-415 nm.[4]

Troubleshooting Guide

Synthesis Issues

Q5: I am getting a very low (or no) yield of the desired ester. What could be the cause?

A5:

  • Possible Cause 1: Incomplete Reaction. The esterification reaction may not have gone to completion. Steric hindrance from the ortho-methyl group on the toluic acid moiety can slow down the reaction kinetics.[3]

    • Solution: If using direct esterification, increase the reaction time or temperature. Ensure your dehydrating agent or catalyst is active. If using the acid chloride route, confirm the complete conversion of o-toluic acid to o-toluoyl chloride before adding 4-nitrophenol.

  • Possible Cause 2: Hydrolysis. The ester product is susceptible to hydrolysis, especially in the presence of water, which can be catalyzed by acids or bases.[1] This will revert the product to the starting materials.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Protect the reaction mixture from atmospheric moisture using a drying tube or an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 3: Impure Starting Materials. Impurities in the o-toluic acid or 4-nitrophenol can interfere with the reaction.

    • Solution: Purify the starting materials before synthesis. o-Toluic acid can be purified by recrystallization.[6][7]

Q6: My reaction is producing significant byproducts. How can I minimize them?

A6:

  • Possible Cause: Side Reactions. Besides hydrolysis, the electron-withdrawing nitro group can activate the phenyl ring for nucleophilic aromatic substitution under certain conditions.[1] If using thionyl chloride to make the acid chloride, residual SOCl₂ can lead to side reactions.

    • Solution: Maintain careful control over reaction temperature. Use the stoichiometric amount of reagents. If preparing o-toluoyl chloride, ensure excess thionyl chloride is removed (e.g., by distillation) before reacting with 4-nitrophenol.

Purification Challenges

Q7: I am having difficulty purifying the crude product. It remains an oil or is contaminated.

A7:

  • Possible Cause 1: Unreacted Starting Materials. The crude product is likely contaminated with unreacted o-toluic acid and 4-nitrophenol.

    • Solution 1 - Liquid-Liquid Extraction: Before chromatography or recrystallization, dissolve the crude product in a water-immiscible organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., 5% sodium bicarbonate solution). This will extract the acidic o-toluic acid and 4-nitrophenol into the aqueous layer.

    • Solution 2 - Chromatography: Column chromatography is highly effective. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexane is a common choice for separating esters from more polar starting materials.[3]

  • Possible Cause 2: Ineffective Recrystallization. The chosen solvent system may not be optimal, leading to the product oiling out or co-crystallizing with impurities.

    • Solution: Experiment with different solvent systems. Mixed solvents, such as ethyl acetate/hexane or ethanol/water, are often effective.[1] Start by dissolving the crude product in a minimum amount of the solvent in which it is more soluble (e.g., ethyl acetate) at an elevated temperature, then slowly add the "anti-solvent" (e.g., hexane) until turbidity appears. Allow it to cool slowly. Seeding with a pure crystal, if available, can also induce crystallization.[1]

  • Possible Cause 3: Heat-Sensitive Compound. The product may be degrading at higher temperatures if using distillation.

    • Solution: Use vacuum distillation to lower the boiling point and prevent thermal decomposition.[1]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₁₄H₁₁NO₄[1][2]
Molecular Weight 257.24 g/mol [1][2]
Reported Melting Point 63–71 °C (336–344 K)[1]

Experimental Protocols

Protocol 1: Synthesis via Acylation with o-Toluoyl Chloride

This protocol is based on the most widely employed synthetic route.[1]

  • Preparation of o-Toluoyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, combine o-toluic acid (1 equivalent) with thionyl chloride (SOCl₂, ~1.5 equivalents).

    • Gently heat the mixture to reflux (approx. 80 °C) for 1-2 hours or until gas evolution (HCl and SO₂) ceases.

    • Allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is crude o-toluoyl chloride.

  • Esterification:

    • Dissolve 4-nitrophenol (1 equivalent) and a non-nucleophilic base like triethylamine or pyridine (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF) in a separate flask under an inert atmosphere.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add the crude o-toluoyl chloride (1 equivalent) dropwise to the cooled solution with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.[3]

  • Work-up and Isolation:

    • Filter the reaction mixture to remove the hydrochloride salt byproduct.

    • Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Column Chromatography

  • Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate (e.g., progressing from 2% to 5% to 10% ethyl acetate in hexane).

  • Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualized Workflows

SynthesisWorkflow Start o-Toluic Acid + Thionyl Chloride Step1 Reflux Start->Step1 Intermediate o-Toluoyl Chloride (Crude) Step1->Intermediate Step2 Stir at 0°C to RT Intermediate->Step2 Reagents 4-Nitrophenol + Base in Anhydrous Solvent Reagents->Step2 End Crude Product: o-Toluic acid, 4-nitrophenyl ester Step2->End

Caption: Workflow for the synthesis of this compound via the acid chloride intermediate.

PurificationWorkflow Crude Crude Product Wash Aqueous Wash (e.g., NaHCO3) Crude->Wash Choice Purification Method Wash->Choice Chroma Column Chromatography (Silica, Hexane/EtOAc) Choice->Chroma  For difficult separations Recryst Recrystallization (e.g., EtOH/Water) Choice->Recryst For crystalline solids   Pure Pure Product Chroma->Pure Recryst->Pure

Caption: Decision workflow for the purification of crude this compound.

References

"o-Toluic acid, 4-nitrophenyl ester" stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability and proper storage of o-Toluic acid, 4-nitrophenyl ester, along with troubleshooting advice for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to protect the compound from moisture to prevent hydrolysis. For extended storage, keeping the container in a desiccator with a suitable drying agent is recommended.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound is hydrolysis.[1] In the presence of water, the ester can hydrolyze back to its constituent parts: o-toluic acid and 4-nitrophenol. This reaction can be catalyzed by both acidic and basic conditions.[1]

Q3: How can I tell if my this compound has started to degrade?

A3: A common sign of degradation is the appearance of a yellow color in the solid material or in solutions. This is due to the formation of 4-nitrophenol, which is a yellow compound. If you observe a noticeable yellow tint, it is an indication that hydrolysis has occurred.

Q4: What is the shelf life of this compound?

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent Experimental Results

Inconsistent results in assays or reactions using this compound can often be attributed to the degradation of the starting material.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Inconsistent Results cluster_0 Initial Observation cluster_1 Investigation cluster_2 Action cluster_3 Resolution start Inconsistent Experimental Results check_purity Assess Purity of this compound start->check_purity Is the starting material pure? check_storage Review Storage Conditions check_purity->check_storage If purity is questionable purify_material Purify Existing Material (if feasible) check_purity->purify_material If impurities are detected run_control Perform Control Experiment check_storage->run_control After reviewing storage modify_storage Modify Storage (e.g., use desiccator) check_storage->modify_storage If storage is inadequate use_new Use Fresh Stock of Compound run_control->use_new end Consistent Results Achieved run_control->end If control is successful use_new->end modify_storage->check_purity purify_material->run_control

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Issue 2: Visible Yellowing of the Compound

A yellow discoloration of the solid or a solution of this compound is a direct indication of hydrolysis and the presence of 4-nitrophenol.

Experimental Protocol: Qualitative Test for 4-Nitrophenol

This simple test can confirm the presence of 4-nitrophenol, a degradation product.

  • Sample Preparation:

    • Dissolve a small amount (approx. 1-2 mg) of the suspect this compound in 1 mL of a suitable organic solvent (e.g., ethanol or acetonitrile).

    • Prepare a control solution with a fresh, pure sample of this compound.

  • Baseline Observation:

    • Observe the color of both solutions against a white background. A noticeable yellow tint in the sample solution compared to the control suggests the presence of 4-nitrophenol.

  • UV-Vis Spectrophotometry (Optional but Recommended):

    • Dilute the sample and control solutions to a suitable concentration for UV-Vis analysis.

    • Scan the absorbance of the solutions from 300 nm to 500 nm.

    • The presence of an absorbance peak around 400-405 nm in the sample solution, which is absent or significantly smaller in the control, confirms the presence of the 4-nitrophenolate ion (in neutral or basic conditions).

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature Cool (Room Temperature or Refrigerated)Minimizes the rate of potential degradation reactions.
Atmosphere Dry, Inert (e.g., Argon or Nitrogen)Prevents hydrolysis by excluding moisture.
Container Tightly Sealed, OpaqueProtects from moisture and light.

Signaling Pathway Diagram

The following diagram illustrates the hydrolysis of this compound.

Hydrolysis_Pathway Hydrolysis of this compound ester This compound products o-Toluic acid + 4-Nitrophenol ester->products Hydrolysis water Water (H₂O) water->products acid_base Acid or Base Catalyst acid_base->products catalyzes

Caption: The degradation pathway of this compound via hydrolysis.

References

minimizing byproducts in the synthesis of "o-Toluic acid, 4-nitrophenyl ester"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of o-Toluic acid, 4-nitrophenyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound, and what are the main advantages and disadvantages of each?

There are two primary methods for synthesizing this compound:

  • Direct Fischer Esterification: This is an acid-catalyzed reaction between o-toluic acid and 4-nitrophenol.[1][2]

    • Advantages: It is a one-step process and avoids the use of hazardous reagents like thionyl chloride.

    • Disadvantages: This is an equilibrium reaction, which can result in lower yields. To drive the reaction forward, either an excess of one reactant or the continuous removal of the water byproduct is necessary.[3][4] The reaction can also be slow.[5]

  • Acylation of 4-Nitrophenol with o-Toluoyl Chloride: This two-step method first involves the conversion of o-toluic acid to o-toluoyl chloride, which then reacts with 4-nitrophenol in the presence of a base.[1]

    • Advantages: This method generally results in higher yields as the reaction with the acid chloride is not reversible.[1]

    • Disadvantages: It is a two-step process and involves the use of thionyl chloride, which is corrosive and moisture-sensitive, releasing hazardous byproducts like SO₂ and HCl.[6]

Q2: I am observing a low yield in my Fischer Esterification. What are the possible causes and how can I improve it?

Low yields in Fischer Esterification are common due to the reversible nature of the reaction.[3][4][5] Here are the primary causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached equilibrium or may be proceeding slowly.

    • Solution: Increase the reaction time or temperature (reflux). Ensure efficient stirring to maximize contact between reactants.

  • Water Inhibition: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.[3]

    • Solution: Use a Dean-Stark apparatus to remove water as it forms. Alternatively, use a large excess of one of the reactants, typically the less expensive one (in this case, likely o-toluic acid).[3]

  • Catalyst Issues: An insufficient amount or inactive catalyst will slow down the reaction.

    • Solution: Ensure you are using a sufficient amount of a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.[2]

Q3: My reaction mixture for the acylation of 4-nitrophenol is turning dark, and I am getting a complex mixture of products. What could be the problem?

A dark reaction mixture and multiple products in the acylation route can be attributed to several factors:

  • Side Reactions of the Base: Triethylamine, a commonly used base, can sometimes participate in side reactions.

    • Solution: Add the triethylamine slowly to the reaction mixture at a controlled temperature (e.g., 0 °C) to minimize side reactions. Ensure the triethylamine is pure and dry.

  • Moisture Contamination: o-Toluoyl chloride is highly reactive towards water and will hydrolyze back to o-toluic acid.[7] This can complicate the reaction and purification.

    • Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Self-Condensation of the Acid Chloride: Although less common, acid chlorides can undergo self-condensation, especially at elevated temperatures.[8]

    • Solution: Maintain a controlled reaction temperature and add the o-toluoyl chloride dropwise to the solution of 4-nitrophenol and base to ensure it reacts preferentially with the phenol.

Q4: I am having difficulty purifying the final product. What are the recommended methods and what are the common impurities I should be looking for?

The primary impurities are typically unreacted starting materials (o-toluic acid and 4-nitrophenol) and byproducts from the specific synthetic route used.

  • For products from Fischer Esterification: The main impurities are unreacted o-toluic acid and 4-nitrophenol.

  • For products from the Acylation Route: Impurities can include unreacted 4-nitrophenol, o-toluic acid (from hydrolysis of the acid chloride), and triethylamine hydrochloride.

Purification Methods:

  • Recrystallization: This is an effective method for purifying solid products.[9]

    • Troubleshooting: If the product "oils out," it means it is melting before dissolving or is precipitating as a liquid. Try using a larger volume of solvent or a different solvent system. A mixed solvent system, such as ethanol/water or n-hexane/ethyl acetate, can be effective.[10] Start by dissolving the crude product in the solvent in which it is more soluble at high temperature, and then slowly add the solvent in which it is less soluble until turbidity is observed. Then, heat to redissolve and cool slowly.

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities.[11]

    • Troubleshooting: If the separation is poor, you can optimize the mobile phase (eluent). For aromatic nitro esters, a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane is commonly used. You can use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio before running the column. A typical starting point would be a 9:1 or 4:1 mixture of hexane:ethyl acetate.

Q5: How can I effectively remove the triethylamine hydrochloride byproduct from my acylation reaction?

Triethylamine hydrochloride is a salt that is typically insoluble in the organic solvents used for the reaction (like dichloromethane or diethyl ether) but is soluble in water.

  • Solution: After the reaction is complete, you can perform an aqueous workup. Add water to the reaction mixture and transfer it to a separatory funnel. The triethylamine hydrochloride will partition into the aqueous layer. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any remaining triethylamine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any excess acid, and finally with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before removing the solvent.

Experimental Protocols

Method 1: Direct Fischer Esterification

This protocol is a general procedure and may require optimization.

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine o-toluic acid (1 equivalent), 4-nitrophenol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (approximately 5 mol%).

  • Solvent: Use a solvent that forms an azeotrope with water, such as toluene or benzene, to facilitate water removal.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted o-toluic acid and the acid catalyst. Then, wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Method 2: Acylation of 4-Nitrophenol with o-Toluoyl Chloride

Step 2a: Synthesis of o-Toluoyl Chloride

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add o-toluic acid (1 equivalent) and thionyl chloride (1.5 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Heat the mixture gently under reflux until the evolution of gas ceases.

  • Purification: Distill the excess thionyl chloride. The crude o-toluoyl chloride can be purified by vacuum distillation or used directly in the next step.

Step 2b: Esterification

  • Reactant Mixture: In a separate flask under an inert atmosphere, dissolve 4-nitrophenol (1 equivalent) and triethylamine (1.1 equivalents) in an anhydrous solvent such as dichloromethane or diethyl ether.

  • Addition: Cool the solution to 0 °C and slowly add the o-toluoyl chloride (1 equivalent) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureDirect Fischer EsterificationAcylation with o-Toluoyl Chloride
Number of Steps 12
Typical Yield Moderate to GoodGood to Excellent
Key Reagents o-Toluic acid, 4-Nitrophenol, Acid Catalysto-Toluic acid, Thionyl Chloride, 4-Nitrophenol, Base
Primary Byproducts WaterSO₂, HCl, Triethylamine Hydrochloride
Key Advantages Simpler procedure, avoids hazardous reagentsHigher yield, not an equilibrium reaction
Key Disadvantages Equilibrium limited, may require excess reagent or water removalTwo-step process, uses hazardous thionyl chloride

Table 2: Troubleshooting Guide for Low Yield

SymptomPotential CauseRecommended Action
Fischer Esterification: Reaction stalls or yield is lowEquilibrium not shifted towards productsUse a large excess of one reactant or remove water using a Dean-Stark trap.
Acylation: Low yield of ester, presence of o-toluic acidHydrolysis of o-toluoyl chlorideEnsure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere.
Both Methods: Multiple spots on TLC, difficult purificationSide reactions or impure starting materialsCheck the purity of starting materials. Control reaction temperature carefully. Optimize workup procedure.

Visualizations

Synthesis_Pathways cluster_fischer Direct Fischer Esterification cluster_acylation Acylation Pathway oTA o-Toluic Acid Ester o-Toluic acid, 4-nitrophenyl ester oTA->Ester + 4-Nitrophenol oTC o-Toluoyl Chloride oTA->oTC + SOCl₂ NP 4-Nitrophenol H2O H₂O Ester->H2O Byproduct Et3NHCl Et₃N·HCl Ester->Et3NHCl Byproduct oTC->Ester Byproducts_Acyl SO₂ + HCl oTC->Byproducts_Acyl Byproducts SOCl2 SOCl₂ H_plus H⁺ (cat.) Et3N Et₃N

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Low Yield or Impure Product method Which Synthetic Method Used? start->method fischer_issue Issue with Fischer Esterification? method->fischer_issue Fischer acylation_issue Issue with Acylation? method->acylation_issue Acylation fischer_equilibrium Problem: Equilibrium Limitation fischer_issue->fischer_equilibrium Yes purification_issue Purification Problem? fischer_issue->purification_issue No acyl_chloride_hydrolysis Problem: o-Toluoyl Chloride Hydrolysis acylation_issue->acyl_chloride_hydrolysis Yes base_side_reactions Problem: Base-Induced Side Reactions acylation_issue->base_side_reactions No fischer_solution Solution: - Use excess reactant - Remove H₂O (Dean-Stark) fischer_equilibrium->fischer_solution acyl_chloride_solution Solution: - Use anhydrous reagents - Inert atmosphere acyl_chloride_hydrolysis->acyl_chloride_solution base_solution Solution: - Slow addition of base - Control temperature base_side_reactions->base_solution base_side_reactions->purification_issue No recrystallization_fail Problem: 'Oiling Out' during Recrystallization purification_issue->recrystallization_fail Recrystallization chromatography_fail Problem: Poor Separation in Chromatography purification_issue->chromatography_fail Chromatography recrystallization_solution Solution: - Use more solvent - Change solvent system (e.g., mixed solvents) recrystallization_fail->recrystallization_solution chromatography_solution Solution: - Optimize eluent polarity (use TLC first) chromatography_fail->chromatography_solution

Caption: Troubleshooting workflow for synthesis and purification.

References

Technical Support Center: Purification of o-Toluic acid, 4-nitrophenyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of "o-Toluic acid, 4-nitrophenyl ester" from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the esterification of o-toluic acid and 4-nitrophenol.[1] Consequently, the primary impurities in the reaction mixture are likely to be unreacted starting materials:

  • o-Toluic acid

  • 4-Nitrophenol

Additionally, side products from hydrolysis of the ester can also be present, which would regenerate o-toluic acid and 4-nitrophenol.[1] If o-toluoyl chloride is used as an intermediate, residual activating agents or their byproducts might also be present.[1]

Q2: What are the recommended primary purification methods for this compound?

A2: The two most effective and commonly employed purification techniques for this compound are:

  • Recrystallization: This method is ideal for removing small amounts of impurities and can yield a high-purity crystalline product.[1][2]

  • Column Chromatography: This technique is highly effective for separating the desired ester from starting materials and other byproducts, especially when dealing with more complex mixtures.[2]

Q3: How can I remove unreacted o-toluic acid from my product?

A3: Unreacted o-toluic acid can be effectively removed by washing the crude product mixture (dissolved in an organic solvent like ethyl acetate) with a mild aqueous base, such as a saturated sodium bicarbonate solution.[3] The acidic o-toluic acid will react with the base to form a water-soluble salt, which will partition into the aqueous layer, leaving the desired ester in the organic layer.

Q4: My purified product is yellow. Is this normal?

A4: A pale yellow color can be expected, as 4-nitrophenol and its corresponding phenolate ion are yellow.[4] If significant color is present after initial purification, it may indicate the presence of 4-nitrophenol impurity. Further purification by recrystallization or column chromatography should yield a paler, crystalline solid.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Recrystallization The chosen solvent system is too effective at dissolving the product, even at low temperatures. The product is highly impure, leading to significant loss during recrystallization.- Experiment with different solvent systems. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) can be effective.[1] - Perform a pre-purification step, such as an acid-base wash, to remove major impurities before recrystallization.
Product Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the product. The cooling process is too rapid.- Use a lower-boiling point solvent for recrystallization. - Ensure the solution is allowed to cool slowly and undisturbed to promote crystal formation. Seeding with a small crystal of the pure product can also help.[1]
Poor Separation During Column Chromatography The eluent system is either too polar or not polar enough. The column was not packed properly, leading to channeling.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common eluent system is a mixture of ethyl acetate and hexane.[2] - Ensure the silica gel is packed uniformly in the column without any air bubbles.
Product Still Contains Starting Materials After Purification The purification method was not efficient enough for the level of impurity. Cross-contamination occurred during workup.- For persistent impurities, a combination of purification methods may be necessary (e.g., an acid-base wash followed by column chromatography and then recrystallization). - Ensure clean glassware and proper separation of layers during extractions.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of this compound using a mixed solvent system.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Slowly add hexane dropwise to the hot solution until it becomes slightly cloudy.

  • If the solution becomes too cloudy, add a few drops of hot ethyl acetate to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol outlines the separation of this compound from its reaction mixture using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Ethyl acetate

  • Hexane

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane).

  • Carefully load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system (e.g., starting with a low polarity mixture like 5% ethyl acetate in hexane and gradually increasing the polarity).

  • Collect fractions in separate tubes.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
This compoundC₁₄H₁₁NO₄257.24336-344 K (63-71 °C)[1]Pale yellow crystalline solid
o-Toluic acidC₈H₈O₂136.15103-105 °CWhite crystalline solid
4-NitrophenolC₆H₅NO₃139.11113-114 °C[4]Colorless to pale yellow crystals[4]

Visualizations

Purification_Workflow reaction_mixture Crude Reaction Mixture acid_base_wash Acid-Base Wash (Optional Pre-purification) reaction_mixture->acid_base_wash chromatography Column Chromatography acid_base_wash->chromatography Organic Layer impurities Aqueous Impurities (o-toluic acid salt) acid_base_wash->impurities Aqueous Layer recrystallization Recrystallization chromatography->recrystallization Collected Fractions pure_product Pure Product recrystallization->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Attempted check_purity Check Purity (TLC, NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure pure_product Pure Product Obtained is_pure->pure_product Yes troubleshoot Identify Issue is_pure->troubleshoot No low_yield Low Yield? troubleshoot->low_yield poor_separation Poor Separation? troubleshoot->poor_separation optimize_recrystallization Optimize Recrystallization Solvent/Cooling low_yield->optimize_recrystallization Yes optimize_chromatography Optimize Chromatography Eluent/Packing poor_separation->optimize_chromatography Yes optimize_recrystallization->start optimize_chromatography->start

Caption: A logical diagram for troubleshooting common purification issues.

References

addressing low signal-to-noise ratio in "o-Toluic acid, 4-nitrophenyl ester" based assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers address the common issue of a low signal-to-noise ratio (S/N) in assays utilizing "o-Toluic acid, 4-nitrophenyl ester" as a chromogenic substrate.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of an assay using this compound?

This assay is a colorimetric method used to measure the activity of enzymes like esterases or lipases. The enzyme catalyzes the hydrolysis of the ester bond in the this compound substrate. This reaction releases two products: o-toluic acid and 4-nitrophenol. The 4-nitrophenol product is a chromophore that, particularly at alkaline pH, produces a distinct yellow color, which can be quantified by measuring its absorbance with a spectrophotometer, typically around 405-415 nm.[1][2] The rate of color formation is directly proportional to the enzyme's activity.

sub This compound (Substrate, Colorless) enz Esterase / Lipase sub->enz prod1 4-Nitrophenol (Product, Yellow at alkaline pH) enz->prod1 prod2 o-Toluic Acid enz->prod2

Caption: General reaction pathway for the enzymatic hydrolysis of this compound.

Q2: I am observing a high background signal in my no-enzyme control wells. What are the common causes and solutions?

A high background signal (high "noise") is a frequent problem and can significantly reduce the signal-to-noise ratio. The primary cause is the non-enzymatic, spontaneous hydrolysis of the 4-nitrophenyl ester substrate.

Common Causes & Troubleshooting Steps:

Cause Explanation Recommended Solution
Substrate Instability 4-nitrophenyl esters are known to be unstable in aqueous solutions, especially at neutral or alkaline pH, leading to spontaneous hydrolysis and release of 4-nitrophenol.[3][4]Prepare the substrate stock solution in an anhydrous organic solvent like methanol or ethanol and store it at 2-8°C.[1] Dilute the substrate into the aqueous reaction buffer immediately before starting the assay.[4]
High pH of Buffer The rate of spontaneous hydrolysis increases significantly with higher pH.Perform the assay at the lowest acceptable pH for your enzyme. While the 4-nitrophenol signal is stronger at alkaline pH, the enzyme may be optimally active at a more neutral pH where the substrate is more stable.[5] Consider a two-step assay: run the enzyme reaction at its optimal, lower pH, then stop the reaction and raise the pH (e.g., with NaOH) to maximize the color of the 4-nitrophenol product before reading.
Contaminated Reagents Buffers or other reagents may be contaminated with esterase activity.Use high-purity reagents (e.g., molecular biology grade). Autoclave buffers where possible, or prepare them fresh using sterile, purified water.
Long Incubation Times The longer the incubation, the more time there is for spontaneous hydrolysis to occur, contributing to background noise.[3]Reduce the incubation time. If the signal from the enzymatic reaction is too low with a shorter time, consider increasing the enzyme concentration instead.
Q3: My signal is too low, even after subtracting the background. How can I increase the signal from my enzymatic reaction?

Low signal can result from suboptimal reaction conditions or issues with your enzyme or reagents. The goal is to maximize the rate of the enzyme-catalyzed reaction.

start Low Signal-to-Noise Ratio q1 Is background high in no-enzyme control? start->q1 a1_yes High Background (Noise) Issue q1->a1_yes Yes a1_no Low Signal Issue q1->a1_no No sol_noise1 Check substrate stability. Prepare fresh in organic solvent. a1_yes->sol_noise1 sol_signal1 Optimize assay pH and temperature for your specific enzyme. a1_no->sol_signal1 sol_noise2 Lower assay pH to reduce spontaneous hydrolysis. sol_noise1->sol_noise2 sol_noise3 Check for reagent contamination. sol_noise2->sol_noise3 sol_signal2 Verify enzyme concentration and activity. sol_signal1->sol_signal2 sol_signal3 Titrate substrate concentration (check for substrate inhibition). sol_signal2->sol_signal3 sol_signal4 Ensure correct wavelength (405-415 nm) is used. sol_signal3->sol_signal4

Caption: A troubleshooting decision tree for diagnosing low signal-to-noise ratio issues.

Key Optimization Parameters:

Parameter Explanation Recommendation
pH Enzyme activity is highly dependent on pH. The optimal pH for esterases can vary widely.[5] Additionally, the absorbance spectrum of the 4-nitrophenol product is pH-sensitive.[3]Systematically test a range of pH values (e.g., 6.0 to 8.5) to determine the optimal pH for your enzyme's activity. See Protocol 2 for a detailed method.
Temperature Enzyme kinetics are sensitive to temperature. The optimal temperature for esterase activity can range from 30°C to 70°C.[5]Perform the assay at the enzyme's known optimal temperature. If unknown, test a range (e.g., 25°C, 37°C, 55°C) to find the temperature that yields the highest activity without denaturing the enzyme.
Enzyme Concentration The reaction rate should be proportional to the enzyme concentration within the linear range of the assay.If the signal is low, try increasing the concentration of your enzyme. Conversely, if the reaction proceeds too quickly, dilute the enzyme.
Substrate Concentration The reaction rate depends on the substrate concentration, as described by Michaelis-Menten kinetics. However, very high concentrations can sometimes lead to substrate inhibition.Titrate the concentration of this compound to find the optimal level. A typical starting concentration might be around 1 mM.[6]
Buffer Composition Some buffer components can interfere with enzyme activity. Additives like salts can also modulate activity.[7]Ensure your buffer system is compatible with your enzyme. A common choice is a sodium phosphate or Tris-HCl buffer.[5][8]

Experimental Protocols

Protocol 1: Standard Assay Workflow for Esterase Activity

This protocol provides a general framework. Concentrations and volumes should be optimized for your specific enzyme and experimental setup (e.g., 96-well plate).

prep 1. Reagent Preparation - Prepare Assay Buffer (e.g., 0.1 M Phosphate, pH 7.0) - Prepare Substrate Stock (e.g., 10 mM in Methanol) - Prepare Enzyme Dilutions setup 2. Assay Plate Setup - Add buffer to all wells. - Add enzyme to 'Test' and 'Enzyme Control' wells. - Add buffer blank to 'No-Enzyme' and 'Substrate Control' wells. prep->setup init 3. Initiate Reaction - Add substrate to 'Test' and 'No-Enzyme' wells. - Add solvent blank (Methanol) to 'Enzyme Control' wells. setup->init incubate 4. Incubation - Incubate at optimal temperature (e.g., 37°C). - Protect from light. init->incubate read 5. Measure Absorbance - Read absorbance at 405 nm at multiple time points (kinetic) or after a fixed time (end-point). incubate->read analyze 6. Data Analysis - Subtract background from controls. - Calculate reaction rate (ΔAbs/min). - Determine enzyme activity. read->analyze

Caption: A standard experimental workflow for a colorimetric esterase assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for your enzyme (e.g., 0.1 M Sodium Phosphate, pH 7.0).

    • Substrate Stock: Dissolve this compound in anhydrous methanol or ethanol to a concentration of 10 mM. Store at 2-8°C for no more than one week.[1]

    • Enzyme Solution: Dilute your enzyme stock to the desired concentration in ice-cold assay buffer just before use.

  • Assay Setup (in a 96-well microplate):

    • Total Volume: Aim for a final reaction volume of 200 µL.

    • Test Wells: Add 170 µL of assay buffer and 10 µL of diluted enzyme.

    • No-Enzyme Control (Background): Add 180 µL of assay buffer (no enzyme).[4]

    • Enzyme Control (Enzyme Blank): Add 170 µL of assay buffer and 10 µL of diluted enzyme.

  • Reaction Initiation:

    • Pre-warm the microplate to the desired reaction temperature (e.g., 37°C).

    • To start the reaction, add 20 µL of the 10 mM substrate stock to the "Test" and "No-Enzyme Control" wells (final concentration: 1 mM).

    • Add 20 µL of the solvent (methanol) to the "Enzyme Control" wells to account for any absorbance from the solvent itself.

  • Measurement:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic assay).

  • Data Analysis:

    • For each time point, calculate the corrected absorbance: Corrected Abs = Abs_Test - Abs_NoEnzyme.

    • Plot the corrected absorbance versus time. The slope of the linear portion of this curve is the initial reaction rate (ΔAbs/min).

    • Convert the rate to enzyme activity (U/mL) using the Beer-Lambert law and the molar extinction coefficient of 4-nitrophenol at the specific pH of your assay.

Protocol 2: pH Optimization
  • Prepare Buffers: Create a series of buffers with identical molarity (e.g., 0.1 M) across a range of pH values (e.g., from pH 6.0 to 8.5 in 0.5 unit increments).

  • Set up Reactions: For each pH value, set up "Test" and "No-Enzyme Control" wells in a microplate as described in Protocol 1, using the corresponding pH buffer.

  • Run Assay: Initiate the reactions and measure the kinetic rates (ΔAbs/min) for each pH.

  • Analyze: Subtract the rate of the "No-Enzyme Control" (spontaneous hydrolysis) from the "Test" rate at each pH to get the true enzymatic rate.

  • Determine Optimum: Plot the enzymatic rate versus pH. The peak of this curve indicates the optimal pH for enzyme activity under these conditions.

References

Validation & Comparative

A Comparative Guide to the Cross-Reactivity of o-Toluic Acid, 4-Nitrophenyl Ester with Diverse Hydrolases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of the synthetic substrate, o-Toluic acid, 4-nitrophenyl ester, with a variety of hydrolases. Due to a lack of direct comparative studies on this specific substrate in published literature, this document offers a detailed experimental protocol, data presentation templates, and relevant biological pathway diagrams to enable researchers to conduct their own robust comparisons. The methodologies outlined are based on established principles for assaying hydrolase activity using p-nitrophenyl ester substrates.[1][2][3][4][5][6][7]

Introduction

This compound is an aromatic ester that can serve as a chromogenic substrate for various hydrolytic enzymes. The enzymatic hydrolysis of this ester releases 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically, providing a convenient method for measuring enzyme activity.[7][8] Understanding the cross-reactivity of this substrate with different hydrolases, such as lipases, esterases, and proteases, is crucial for various applications, including enzyme characterization, inhibitor screening, and the development of targeted drug delivery systems. This guide presents a standardized approach to systematically evaluate and compare the catalytic efficiency of a panel of hydrolases against this compound.

Experimental Design and Workflow

The following diagram outlines a typical workflow for screening and characterizing the cross-reactivity of various hydrolases with this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Substrate_Prep Substrate Preparation (this compound in DMSO) Screening Initial Activity Screening (Fixed Substrate and Enzyme Conc.) Substrate_Prep->Screening Enzyme_Prep Enzyme Panel Preparation (Lipases, Esterases, Proteases) Enzyme_Prep->Screening Buffer_Prep Buffer Preparation (e.g., Tris-HCl, Phosphate) Buffer_Prep->Screening Kinetics Kinetic Parameter Determination (Varying Substrate Conc.) Screening->Kinetics Select Active Enzymes Data_Collection Spectrophotometric Measurement (Absorbance at 405 nm) Kinetics->Data_Collection Data_Processing Calculation of - Specific Activity - Km, Vmax, kcat, kcat/Km Data_Collection->Data_Processing Comparison Comparative Analysis Data_Processing->Comparison

Figure 1. Experimental workflow for assessing hydrolase cross-reactivity.

Experimental Protocols

A generalized protocol for determining the hydrolytic activity of various enzymes towards this compound is provided below. This protocol may require optimization for specific enzymes.

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Hydrolases (e.g., Porcine Liver Esterase, Candida rugosa Lipase, Trypsin, Chymotrypsin)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Methods
  • Substrate Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.[9]

  • Enzyme Working Solutions:

    • Prepare working solutions of each hydrolase in the appropriate buffer (e.g., 1 mg/mL in 50 mM Tris-HCl, pH 7.4). The optimal buffer and pH may vary depending on the enzyme.[10][11][12]

  • Enzymatic Assay:

    • To each well of a 96-well microplate, add:

      • 170 µL of Tris-HCl buffer.

      • 10 µL of the enzyme working solution.

    • Initiate the reaction by adding 20 µL of the this compound stock solution (final concentration: 1 mM).

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10-20 minutes at a constant temperature (e.g., 37°C).

    • Include a control reaction with no enzyme to account for spontaneous substrate hydrolysis.

  • Determination of Kinetic Parameters:

    • To determine the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), perform the assay with a range of substrate concentrations (e.g., 0.05 mM to 2 mM).

    • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

  • Data Analysis:

    • Calculate the rate of 4-nitrophenol production using a molar extinction coefficient (ε) for 4-nitrophenol under the specific assay conditions (pH and buffer).

    • Specific activity can be expressed as µmol of product formed per minute per mg of enzyme.

    • Calculate the turnover number (kcat) and the catalytic efficiency (kcat/Km).

Data Presentation: A Comparative Analysis

The following tables provide a template for summarizing the quantitative data obtained from the cross-reactivity studies.

Table 1: Specific Activity of Various Hydrolases with this compound

HydrolaseSource OrganismEnzyme ClassSpecific Activity (µmol/min/mg)
Esterases
Porcine Liver EsteraseSus scrofaCarboxylesterase[Insert Data]
AcetylcholinesteraseElectrophorus electricusSerine Hydrolase[Insert Data]
Lipases
Candida rugosa LipaseCandida rugosaTriacylglycerol Lipase[Insert Data]
Pancreatic LipaseSus scrofaTriacylglycerol Lipase[Insert Data]
Proteases
TrypsinBovine PancreasSerine Protease[Insert Data]
α-ChymotrypsinBovine PancreasSerine Protease[Insert Data]
SubtilisinBacillus licheniformisSerine Protease[Insert Data]

Table 2: Kinetic Parameters for the Hydrolysis of this compound by Active Hydrolases

EnzymeKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
[Enzyme 1][Insert Data][Insert Data][Insert Data][Insert Data]
[Enzyme 2][Insert Data][Insert Data][Insert Data][Insert Data]
[Enzyme 3][Insert Data][Insert Data][Insert Data][Insert Data]

Relevant Signaling Pathways

The hydrolases that exhibit significant activity towards this compound may be involved in various cellular signaling pathways. Understanding these pathways can provide context for the biological implications of enzyme-substrate interactions.

Lipase-Mediated Lipid Signaling

Lipases play a crucial role in lipid metabolism and signaling by hydrolyzing triglycerides and other lipids to generate signaling molecules like free fatty acids (FFAs) and diacylglycerol (DAG).[13][14] These molecules can then activate downstream signaling cascades.

lipid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Lipase Lipase (e.g., ATGL, HSL) Triglycerides Triglycerides (Lipid Droplet) Lipase->Triglycerides Hydrolyzes Triglycerides->DAG FFA Free Fatty Acids (FFAs) Triglycerides->FFA PPAR PPAR FFA->PPAR Activates Gene_Expression Gene Expression PPAR->Gene_Expression Regulates

Figure 2. Simplified overview of lipase-mediated signaling pathways.
Esterase Involvement in Cellular Processes

Esterases are a broad class of enzymes that hydrolyze ester bonds.[15] Their signaling roles are less defined than those of lipases but are critical in detoxification, neurotransmission (e.g., acetylcholinesterase), and pro-drug activation. The diagram below illustrates a general mechanism of action for a serine esterase.

esterase_mechanism cluster_enzyme Esterase Active Site Ser Serine Acyl_Enzyme Acyl-Enzyme Intermediate Ser->Acyl_Enzyme His Histidine Asp Aspartate Substrate o-Toluic acid, 4-nitrophenyl ester Substrate->Ser Nucleophilic Attack Product1 4-Nitrophenol Acyl_Enzyme->Product1 Release Water H2O Acyl_Enzyme->Water Hydrolysis Product2 o-Toluic acid Water->Product2 Release Enzyme_Regen Regenerated Enzyme Water->Enzyme_Regen

References

A Comparative Analysis of the Kinetic Parameters of o-, m-, and p-Toluic Acid, 4-Nitrophenyl Esters in Alkaline Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the kinetic parameters of ortho-, meta-, and para-isomers of toluic acid, 4-nitrophenyl esters reveals significant insights into the influence of substituent position on ester hydrolysis rates. This guide provides a comparative analysis of their second-order rate constants in alkaline hydrolysis, supported by experimental data, to aid researchers, scientists, and professionals in drug development in understanding the structure-reactivity relationships of these compounds.

The hydrolysis of 4-nitrophenyl esters is a well-established method for studying the kinetics of acyl transfer reactions, owing to the release of the chromogenic 4-nitrophenolate ion, which can be readily monitored spectrophotometrically. The position of the methyl group on the benzoyl moiety in o-, m-, and p-toluic acid, 4-nitrophenyl esters introduces electronic and steric variations that directly impact the electrophilicity of the carbonyl carbon and, consequently, the rate of nucleophilic attack by a hydroxide ion.

Comparative Kinetic Data

The second-order rate constants (k) for the alkaline hydrolysis of o-, m-, and p-toluic acid, 4-nitrophenyl esters have been determined under various solvent conditions. The following table summarizes the kinetic data from studies conducted in aqueous solutions and aqueous-organic mixtures, providing a clear comparison of the reactivity of the three isomers.

IsomerSubstituent PositionSecond-Order Rate Constant (k) [dm³ mol⁻¹ s⁻¹] in 0.5 M Bu₄NBr (aq) at 25°CSecond-Order Rate Constant (k) [dm³ mol⁻¹ s⁻¹] in 2.25 M Bu₄NBr (aq) at 25°CSecond-Order Rate Constant (k) [dm³ mol⁻¹ s⁻¹] in 50.9% Acetonitrile (aq) at 25°C[1]
o-Toluic acid, 4-nitrophenyl esterortho (2-CH₃)Data not available in snippetData not available in snippet0.00340[1]
m-Toluic acid, 4-nitrophenyl estermeta (3-CH₃)0.163[2]0.0435[2]Data not available in snippet
p-Toluic acid, 4-nitrophenyl esterpara (4-CH₃)Data not available in snippetData not available in snippet0.0118[1]

Note: The data from the 2009 study by Nummert et al. in aqueous Bu₄NBr solutions provides a direct comparison for the meta-isomer. While the same study likely contains the data for the ortho and para isomers, these specific values were not present in the available search snippets. The data from the 2025 preview provides values for the ortho and para isomers in a different solvent system.

From the available data, it is evident that the position of the methyl group significantly influences the rate of hydrolysis. A complete analysis would require the full dataset from a single study to eliminate solvent effects as a variable. However, based on the provided information and general chemical principles, the p-isomer is expected to be more reactive than the o-isomer due to the steric hindrance imposed by the ortho-methyl group, which can impede the approach of the nucleophile to the carbonyl carbon. The electronic effect of the methyl group (electron-donating) is expected to decrease the reactivity of all isomers compared to unsubstituted phenyl benzoate.

Experimental Protocol: Alkaline Hydrolysis of Toluic Acid, 4-Nitrophenyl Esters

The kinetic parameters for the alkaline hydrolysis of o-, m-, and p-toluic acid, 4-nitrophenyl esters are typically determined using UV-Vis spectrophotometry. The following is a generalized experimental protocol based on common methodologies for studying the kinetics of 4-nitrophenyl ester hydrolysis.

Materials and Reagents:
  • o-, m-, and p-Toluic acid, 4-nitrophenyl ester

  • Sodium hydroxide (NaOH) solution of known concentration

  • Buffer solution (e.g., phosphate or borate buffer) to maintain a constant pH

  • Solvent (e.g., water, aqueous-organic mixtures like acetonitrile-water)

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

  • Stopwatch

Procedure:
  • Preparation of Solutions:

    • Prepare a stock solution of the respective toluic acid, 4-nitrophenyl ester in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.

    • Prepare a series of aqueous solutions with a constant concentration of NaOH and buffer. The concentration of NaOH should be in large excess compared to the ester concentration to ensure pseudo-first-order kinetics.[2][3]

  • Kinetic Measurements:

    • Equilibrate the spectrophotometer and the thermostatted cuvette holder to the desired reaction temperature (e.g., 25°C).[2]

    • Pipette the aqueous NaOH/buffer solution into a quartz cuvette and place it in the spectrophotometer.

    • Initiate the reaction by injecting a small aliquot of the ester stock solution into the cuvette. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction medium.

    • Immediately start recording the absorbance at the wavelength corresponding to the maximum absorbance of the 4-nitrophenolate ion (typically around 400-410 nm) as a function of time.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs*t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at the completion of the reaction.

    • The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the hydroxide ion: k = k_obs / [OH⁻].[3]

Logical Relationship of Experimental Workflow

The following diagram illustrates the logical workflow for determining and comparing the kinetic parameters of the toluic acid, 4-nitrophenyl ester isomers.

experimental_workflow cluster_prep Preparation cluster_kinetic_measurement Kinetic Measurement (for each isomer) cluster_data_analysis Data Analysis cluster_comparison Comparison prep_esters Prepare Stock Solutions (o-, m-, p-isomers) initiate_reaction Initiate Reaction in Cuvette prep_esters->initiate_reaction prep_naoh Prepare NaOH/Buffer Solutions prep_naoh->initiate_reaction monitor_absorbance Monitor Absorbance of 4-Nitrophenolate at ~405 nm initiate_reaction->monitor_absorbance calc_k_obs Calculate Pseudo-First-Order Rate Constant (k_obs) monitor_absorbance->calc_k_obs calc_k Calculate Second-Order Rate Constant (k) calc_k_obs->calc_k compare_isomers Compare k values for o-, m-, and p-isomers calc_k->compare_isomers

Figure 1. Workflow for the kinetic analysis of toluic acid, 4-nitrophenyl ester isomers.

This guide provides a foundational understanding of the comparative kinetics of o-, m-, and p-toluic acid, 4-nitrophenyl esters. For researchers delving into this area, consulting the primary literature, such as the work by Nummert and colleagues, is recommended for a more in-depth analysis and access to the complete dataset.

References

A Researcher's Guide to Assessing Enzyme Substrate Specificity Using o-Toluic Acid, 4-Nitrophenyl Ester and a Comparative Analysis of Alternative Chromogenic Substrates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the utilization of o-Toluic acid, 4-nitrophenyl ester as a chromogenic substrate to assess enzyme specificity. We offer a detailed comparison with alternative substrates, supported by experimental data and protocols, to facilitate informed decisions in your experimental design.

Introduction to Chromogenic Substrates in Enzyme Assays

The determination of enzyme substrate specificity is a cornerstone of biochemical research and drug discovery. Chromogenic substrates, which release a colored product upon enzymatic cleavage, are invaluable tools for these assays. The 4-nitrophenyl (pNP) esters are a widely used class of such substrates for various hydrolytic enzymes, including lipases, esterases, and proteases. The enzymatic hydrolysis of a p-nitrophenyl ester releases 4-nitrophenol, which, in its deprotonated form (4-nitrophenolate) at neutral to alkaline pH, exhibits a distinct yellow color with a strong absorbance maximum around 400-410 nm. This allows for a continuous and straightforward spectrophotometric monitoring of the enzyme activity.

This compound is a specific aromatic ester within this class. The presence and position of the methyl group on the benzoate ring—in this case, at the ortho position—introduces unique steric and electronic properties compared to its meta and para isomers or the unsubstituted 4-nitrophenyl benzoate.[1] By comparing the rates of hydrolysis of these and other analogs, researchers can elucidate the structural and electronic preferences of an enzyme's active site.

Mechanism of Enzymatic Hydrolysis of 4-Nitrophenyl Esters

The hydrolysis of 4-nitrophenyl esters by serine proteases, a well-studied class of enzymes, proceeds via a two-step mechanism involving an acyl-enzyme intermediate.[2][3]

  • Acylation: A nucleophilic residue in the enzyme's active site (e.g., a serine hydroxyl group) attacks the carbonyl carbon of the ester substrate, forming a tetrahedral intermediate. This intermediate then collapses, releasing the 4-nitrophenolate leaving group, which is readily detected. An acyl-enzyme intermediate is formed in this step.

  • Deacylation: The acyl-enzyme intermediate is subsequently hydrolyzed by a water molecule, regenerating the free enzyme and releasing the carboxylic acid product (e.g., o-toluic acid).

For many enzymes, the deacylation step is rate-limiting, but the initial "burst" of 4-nitrophenol release during acylation can be observed in pre-steady-state kinetics.[2][3]

Below is a generalized schematic of the enzymatic hydrolysis of a 4-nitrophenyl ester.

Enzymatic_Hydrolysis cluster_reaction Enzymatic Reaction Enzyme Free Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex Substrate o-Toluic acid, 4-nitrophenyl ester (S) Substrate->ES_Complex ES_Complex->Enzyme k₋₁ AcylEnzyme Acyl-Enzyme Intermediate (E-Acyl) ES_Complex->AcylEnzyme k₂ (Acylation) AcylEnzyme->Enzyme k₃ (Deacylation) Product1 4-Nitrophenolate (P1) AcylEnzyme->Product1 Product2 o-Toluic acid (P2) AcylEnzyme->Product2 Water H₂O Water->AcylEnzyme

Figure 1: Generalized reaction scheme for the enzymatic hydrolysis of this compound.

Comparative Analysis of Substrate Specificity

Table 1: Lipase Activity on p-Nitrophenyl Esters with Varying Acyl Chain Lengths

This table exemplifies how lipase activity is dependent on the length of the fatty acid chain of the substrate.

SubstrateEnzyme SourceVmax (U/mg protein)Km (mM)Catalytic Efficiency (Vmax/Km)
p-Nitrophenyl Acetate (C2)Wild-type Lipase0.42--
p-Nitrophenyl Butyrate (C4)Wild-type Lipase0.95-0.83
p-Nitrophenyl Octanoate (C8)Wild-type Lipase1.1--
p-Nitrophenyl Dodecanoate (C12)Wild-type Lipase0.78--
p-Nitrophenyl Palmitate (C16)Wild-type Lipase0.18-0.063

Data adapted from a study on lipase variants.[4][5] Note: Km values were not provided for all substrates in the source.

Table 2: Chymotrypsin-like Enzyme Activity on Substituted p-Nitrophenyl Esters

This table illustrates the effect of the amino acid side chain on the activity of a chymotrypsin-like synthetic enzyme.

SubstrateEnzymeRelative Activity (%)
Carbobenzoxytyrosine p-nitrophenyl esterChymohelizyme-1100
Carbobenzoxyalanine p-nitrophenyl esterChymohelizyme-125
t-Butyloxy-carbonyltyrosine p-nitrophenyl esterChymohelizyme-110

Data derived from a study on synthetic peptides with chymotrypsin-like activity.[6]

Experimental Protocols

The following is a generalized protocol for assessing enzyme specificity using this compound and other p-nitrophenyl ester substrates.

Materials and Reagents
  • Enzyme of interest

  • This compound

  • Alternative p-nitrophenyl ester substrates (e.g., p-nitrophenyl acetate, p-nitrophenyl butyrate, p-nitrophenyl benzoate)

  • Appropriate buffer (e.g., Tris-HCl, phosphate buffer) at the optimal pH for the enzyme

  • Organic solvent for dissolving substrates (e.g., DMSO, acetonitrile)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 400-410 nm

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative enzyme kinetics experiment.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock Solution in Buffer initiate_reaction Add Enzyme to Substrate Dilutions to Initiate Reaction prep_enzyme->initiate_reaction prep_substrate Prepare Substrate Stock Solutions in Organic Solvent (e.g., this compound) prep_plate Prepare Serial Dilutions of Substrates in Buffer prep_substrate->prep_plate prep_plate->initiate_reaction measure_absorbance Measure Absorbance at 400-410 nm over Time (Kinetic Read) initiate_reaction->measure_absorbance plot_data Plot Absorbance vs. Time to Determine Initial Velocity (V₀) measure_absorbance->plot_data michaelis_menten Plot V₀ vs. Substrate Concentration and Fit to Michaelis-Menten Equation plot_data->michaelis_menten determine_kinetics Determine Km and Vmax michaelis_menten->determine_kinetics compare_substrates Compare Kinetic Parameters for Different Substrates determine_kinetics->compare_substrates

References

A Comparative Guide to the Hydrolysis of o-Toluic Acid, 4-Nitrophenyl Ester in Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic hydrolysis of o-Toluic acid, 4-nitrophenyl ester and its correlation with other enzyme activity assays. While direct comparative studies on this compound are limited, this document extrapolates from extensive research on related p-nitrophenyl esters to offer valuable insights for researchers. The guide covers the underlying principles, experimental protocols, and comparative data for enzymes that commonly utilize nitrophenyl esters as substrates, such as chymotrypsin and lipases.

The hydrolysis of 4-nitrophenyl esters is a widely adopted method for assaying the activity of various hydrolytic enzymes. The reaction releases 4-nitrophenol, a chromogenic product that can be conveniently measured spectrophotometrically, providing a simple and continuous assay for enzyme kinetics.[1] The choice of the acyl group of the nitrophenyl ester is critical in determining the substrate specificity and the rate of the enzymatic reaction.

Correlation with Chymotrypsin Activity Assays

Chymotrypsin, a serine protease, typically cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine. Its activity can be assayed using various synthetic substrates, including nitrophenyl esters.

Substrate Specificity: The S1 pocket of chymotrypsin is a deep, hydrophobic pocket that accommodates the aromatic side chains of its preferred amino acid residues. While p-nitrophenyl esters of N-acylated aromatic amino acids are excellent substrates, the specificity for smaller acyl groups like a toluoyl group is less defined. The ortho-methyl group in this compound introduces steric hindrance that may affect its binding within the active site compared to its para-substituted counterpart, potentially leading to a lower hydrolysis rate.

Alternative Assays: A common alternative to nitrophenyl esters for chymotrypsin assays is the use of N-acylated amino acid esters, such as N-Benzoyl-L-tyrosine ethyl ester (BTEE). These substrates more closely mimic the natural peptide substrates of chymotrypsin.

Correlation with Lipase and Esterase Activity Assays

Lipases and esterases are enzymes that catalyze the hydrolysis of ester bonds. 4-Nitrophenyl esters with varying acyl chain lengths are frequently used to characterize the substrate specificity of these enzymes.

Substrate Specificity: Lipases typically show higher activity towards longer-chain fatty acid esters, while esterases prefer shorter-chain esters. The activity of these enzymes is highly dependent on the hydrophobicity and steric bulk of the acyl chain. Studies on various lipases have shown that the catalytic efficiency can vary significantly with the carbon chain length of the p-nitrophenyl ester substrate.[2][3] The aromatic and sterically hindered nature of the o-toluoyl group would likely be a key determinant in its suitability as a substrate for different lipases and esterases.

Alternative Assays: Alternative assays for lipases often involve titration of fatty acids released from triglyceride substrates or the use of fluorogenic substrates. For esterases, a variety of chromogenic and fluorogenic substrates with different acyl groups are available.

Quantitative Data Comparison

Due to the limited availability of specific kinetic data for the enzymatic hydrolysis of this compound, the following tables present data for a range of commonly used p-nitrophenyl esters with various enzymes to provide a basis for comparison.

Table 1: Kinetic Parameters of Wild-Type Lipase with Various p-Nitrophenyl Esters [4]

SubstrateVmax (U/mg protein)
p-Nitrophenyl acetate0.42
p-Nitrophenyl butyrate0.95
p-Nitrophenyl octanoate1.1
p-Nitrophenyl dodecanoate0.78
p-Nitrophenyl palmitate0.18

Table 2: Kinetic Parameters for the Acylation of α-Chymotrypsin by Tryptophan Esters [5]

Substratek₂ (s⁻¹)Ks (M)
N-acetyl-L-tryptophan p-nitrophenyl ester27.65.0 x 10⁻⁵
N-acetyl-L-tryptophan p-nitrothiophenyl ester28.05.0 x 10⁻⁵
N-acetyl-L-tryptophan ethyl ester26.15.0 x 10⁻⁴
N-acetyl-L-tryptophan thiolethyl ester25.05.0 x 10⁻⁵

Experimental Protocols

General Spectrophotometric Assay for Enzyme-Catalyzed Hydrolysis of 4-Nitrophenyl Esters

This protocol provides a general framework for measuring the activity of enzymes like chymotrypsin, lipases, and esterases using a 4-nitrophenyl ester substrate.

Materials:

  • Enzyme solution (e.g., chymotrypsin, lipase) of known concentration.

  • Substrate stock solution: this compound or other nitrophenyl ester dissolved in a suitable organic solvent (e.g., DMSO, acetonitrile).

  • Assay buffer: Appropriate buffer for the specific enzyme (e.g., Tris-HCl for chymotrypsin, phosphate buffer for lipase).

  • Spectrophotometer capable of measuring absorbance at 400-410 nm.

Procedure:

  • Prepare a series of substrate dilutions in the assay buffer from the stock solution.

  • Equilibrate the assay buffer and enzyme solution to the desired reaction temperature.

  • In a cuvette, mix the assay buffer and the substrate solution.

  • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.

  • Immediately start monitoring the increase in absorbance at 400-410 nm over time. The absorbance is due to the formation of the 4-nitrophenolate ion.[1]

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • The enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of 4-nitrophenolate under the specific assay conditions.

Visualizations

Enzymatic Hydrolysis of a 4-Nitrophenyl Ester

Enzymatic_Hydrolysis Substrate o-Toluic acid, 4-nitrophenyl ester ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex + Enzyme Enzyme Enzyme (e.g., Chymotrypsin, Lipase) ES_Complex->Enzyme + Products Product1 o-Toluic acid ES_Complex->Product1 Product2 4-Nitrophenol (colorless) ES_Complex->Product2 Product3 4-Nitrophenolate (yellow, detected) Product2->Product3 pH > pKa Factors_Affecting_Activity Enzyme_Activity Enzyme Activity Substrate_Concentration Substrate Concentration Substrate_Concentration->Enzyme_Activity Enzyme_Concentration Enzyme Concentration Enzyme_Concentration->Enzyme_Activity Temperature Temperature Temperature->Enzyme_Activity pH pH pH->Enzyme_Activity Inhibitors Inhibitors Inhibitors->Enzyme_Activity Substrate_Structure Substrate Structure (e.g., ortho- vs. para-) Substrate_Structure->Enzyme_Activity

References

Probing Enzyme Specificity: The Strategic Advantage of o-Toluic Acid, 4-Nitrophenyl Ester in Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of enzyme kinetics and high-throughput screening, chromogenic substrates are indispensable tools for discerning the activity of hydrolases like esterases and lipases. Among these, 4-nitrophenyl esters have gained prominence due to the straightforward spectrophotometric detection of the released 4-nitrophenolate anion upon hydrolysis. While various 4-nitrophenyl esters are commercially available, the choice of the acyl group can significantly influence assay performance. This guide provides a comparative analysis of o-Toluic acid, 4-nitrophenyl ester against its meta and para isomers, highlighting its unique advantages in specific assay applications.

The core principle behind assays using these substrates is the enzymatic cleavage of the ester bond, which liberates 4-nitrophenol. In a solution with a pH above its pKa (around 7), 4-nitrophenol exists as the yellow-colored 4-nitrophenolate ion, which can be quantified by measuring the absorbance of light at approximately 405-420 nm.[1][2] This color change provides a direct and continuous measure of enzyme activity.

Isomeric Comparison: The Ortho Advantage

The primary distinction between the ortho, meta, and para isomers of toluic acid, 4-nitrophenyl ester lies in the position of the methyl group on the benzoyl moiety. This seemingly subtle structural difference has significant implications for enzyme-substrate interactions, primarily due to steric and electronic effects.

Data Presentation: Comparative Analysis of Toluic Acid, 4-Nitrophenyl Ester Isomers

FeatureThis compoundm-Toluic acid, 4-nitrophenyl esterp-Toluic acid, 4-nitrophenyl ester
Structure Methyl group at the ortho-positionMethyl group at the meta-positionMethyl group at the para-position
IUPAC Name (4-nitrophenyl) 2-methylbenzoate[3](4-nitrophenyl) 3-methylbenzoate[3](4-nitrophenyl) 4-methylbenzoate[4]
Molecular Formula C₁₄H₁₁NO₄[3]C₁₄H₁₁NO₄[3]C₁₄H₁₁NO₄[4]
Molecular Weight ~257.24 g/mol [3]~257.24 g/mol ~257.24 g/mol [4]
Predicted Steric Hindrance High, due to the proximity of the methyl group to the ester linkage.[3]ModerateLow
Inferred Enzymatic Reactivity Likely to be a more selective substrate, favoring enzymes with larger or more accessible active sites. May act as a poor substrate or an inhibitor for enzymes with sterically hindered active sites.Intermediate reactivity, offering a balance between the ortho and para isomers.Generally expected to be the most readily hydrolyzed of the three isomers by a broad range of esterases due to lower steric hindrance.[4]
Potential Advantages in Assays Ideal for probing the steric constraints of an enzyme's active site and for identifying enzymes with high specificity. Can be used to differentiate between isoenzymes or to screen for inhibitors that bind near the active site.May serve as a general substrate for a wider range of esterases than the ortho-isomer.Useful as a general, highly reactive substrate for detecting the presence of esterase activity.[4]

The ortho-isomer, with its methyl group adjacent to the ester linkage, presents a significant steric barrier.[3] This steric hindrance can be a distinct advantage in assays designed to probe the three-dimensional structure of an enzyme's active site. Enzymes with open and accessible active sites will be able to accommodate and hydrolyze the o-toluic acid ester, while those with narrow or sterically constrained active sites may show significantly reduced or no activity. This makes this compound a valuable tool for:

  • Enzyme Profiling and Specificity Studies: By comparing the hydrolysis rates of the three isomers, researchers can gain insights into the topology of an enzyme's active site.

  • Isoenzyme Differentiation: Different isoenzymes may exhibit varying degrees of steric tolerance, allowing the ortho-isomer to be used as a selective substrate.

  • Inhibitor Screening: A change in the hydrolysis rate of the ortho-isomer in the presence of a potential inhibitor could indicate binding near the active site, causing a conformational change that either relieves or enhances steric clash.

In contrast, the para-isomer, with the methyl group positioned furthest from the ester bond, generally presents the least steric hindrance and is therefore expected to be a more promiscuous substrate for a wider range of esterases.[4] The meta-isomer offers an intermediate level of steric hindrance.[3]

Experimental Protocols

Below is a generalized protocol for an esterase/lipase activity assay using a toluic acid, 4-nitrophenyl ester substrate. This protocol can be adapted for use in 96-well plates for high-throughput screening.

Objective: To determine the rate of enzymatic hydrolysis of a toluic acid, 4-nitrophenyl ester by measuring the increase in absorbance due to the formation of 4-nitrophenol.

Materials:

  • o-, m-, or p-Toluic acid, 4-nitrophenyl ester (substrate)

  • Enzyme solution (e.g., purified esterase, lipase, or cell lysate)

  • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5[5]

  • Solvent for substrate: Acetonitrile or Dimethyl Sulfoxide (DMSO)[5][6]

  • Microplate reader or spectrophotometer capable of reading absorbance at 405-420 nm[5][6]

  • 96-well microplates or cuvettes[6][7]

Procedure:

  • Substrate Stock Solution Preparation: Prepare a 10-100 mM stock solution of the chosen toluic acid, 4-nitrophenyl ester in acetonitrile or DMSO.[5]

  • Working Substrate Solution: Dilute the stock solution in the Assay Buffer to the desired final concentration (e.g., 1 mM). It may be necessary to include a surfactant like Triton X-100 (e.g., 0.5% v/v) in the buffer to aid in the solubility of more hydrophobic esters.

  • Enzyme Preparation: Prepare a dilution series of the enzyme solution in cold Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well plate, add a specific volume of the working substrate solution to each well (e.g., 180 µL).[6]

    • Include control wells:

      • Blank (No Enzyme): Add Assay Buffer instead of the enzyme solution to measure the rate of spontaneous, non-enzymatic hydrolysis of the substrate.

      • No Substrate: Add enzyme to Assay Buffer without the substrate to account for any background absorbance from the enzyme solution.

    • Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.[5][6]

  • Initiation of Reaction: Add a small volume of the enzyme solution (e.g., 20 µL) to each well to initiate the reaction.[7] Mix gently.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 405-420 nm over time using a microplate reader.[6] Record readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Subtract the rate of the blank (no enzyme) from the rates of the enzyme-containing wells.

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the molar extinction coefficient of 4-nitrophenol at the specific pH and wavelength (a value of ~18,000 M⁻¹cm⁻¹ is often used), c is the change in concentration, and l is the path length of the cuvette or well.

Mandatory Visualization

Enzymatic_Hydrolysis_Pathway Enzymatic Hydrolysis of Toluic Acid, 4-Nitrophenyl Ester Substrate Toluic Acid, 4-Nitrophenyl Ester ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex + Enzyme Enzyme Esterase / Lipase ES_Complex->Substrate - Enzyme Transition_State Tetrahedral Intermediate ES_Complex->Transition_State Transition_State->Enzyme Product1 Toluic Acid Transition_State->Product1 + H₂O Product2 4-Nitrophenol Transition_State->Product2 Product2_ionized 4-Nitrophenolate (Yellow) Product2->Product2_ionized pH > pKa

Caption: Enzymatic hydrolysis of a toluic acid, 4-nitrophenyl ester.

Experimental_Workflow General Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Substrate Prepare Substrate Stock (in DMSO/Acetonitrile) Add_Substrate Add Substrate to Plate Prep_Substrate->Add_Substrate Prep_Buffer Prepare Assay Buffer Prep_Buffer->Add_Substrate Prep_Enzyme Prepare Enzyme Dilutions Add_Enzyme Initiate with Enzyme Prep_Enzyme->Add_Enzyme Pre_Incubate Pre-incubate at Assay Temp. Add_Substrate->Pre_Incubate Pre_Incubate->Add_Enzyme Measure_Abs Measure Absorbance (405-420 nm) over time Add_Enzyme->Measure_Abs Calc_Rate Calculate Initial Velocity Measure_Abs->Calc_Rate Det_Activity Determine Enzyme Activity Calc_Rate->Det_Activity

Caption: A generalized workflow for an enzyme assay.

References

Safety Operating Guide

Prudent Disposal of o-Toluic Acid, 4-Nitrophenyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced field of drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of o-Toluic acid, 4-nitrophenyl ester, ensuring operational safety and regulatory compliance.

Hazard and Safety Information Summary

The following table summarizes the key hazard and safety information for this compound and structurally related compounds. It is crucial to consult the specific Safety Data Sheet (SDS) for the exact compound being used and to adhere to all local, regional, and national regulations. Chemical waste generators are responsible for correctly classifying discarded chemicals as hazardous waste.[1]

ParameterInformationSource Compounds
Physical State Powder Solid2-Methyl-6-nitrobenzoic acid[2]
Appearance Amber2-Methyl-6-nitrobenzoic acid[2]
Odor Odorless2-Methyl-6-nitrobenzoic acid[2]
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2][3] May intensify fire; oxidizer.[4]o-Toluic acid, 2-Methyl-6-nitrobenzoic acid, Acetic acid, 4-nitrophenyl ester
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.[3][4]o-Toluic acid, Acetic acid, 4-nitrophenyl ester
Incompatible Materials Strong oxidizing agents, strong bases.[5]2-Methyl-6-nitrobenzoic acid
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[5]2-Methyl-6-nitrobenzoic acid, Acetic acid, 4-nitrophenyl ester

Detailed Experimental Protocol for Disposal

The following step-by-step procedure should be followed for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Eye and Face Protection: Wear approved safety glasses with side shields or goggles.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA approved respirator may be necessary.[5][6]

  • General Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[7]

2. Spill Management:

  • Minor Spills:

    • Avoid generating dust.[3][8]

    • Sweep up the material and place it into a suitable, labeled, and closed container for disposal.[2][5]

    • Clean the spill area with appropriate materials.

  • Major Spills:

    • Evacuate the area.

    • Control ignition sources.[8]

    • Follow your institution's emergency spill response procedures.

3. Waste Collection and Storage:

  • Container: Collect waste this compound in a clearly labeled, suitable, and closed container.[3][5]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Keep containers tightly closed.[7]

4. Disposal Procedure:

  • Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[8] It is the responsibility of the waste generator to determine the proper waste classification and disposal method.[1]

  • Approved Waste Disposal Plant: Dispose of the contents and container by sending them to an approved waste disposal plant.[3][4][7] Do not dispose of the material down the drain or into the environment.[6]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[6][9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_decision Spill or Routine Disposal cluster_spill Spill Response cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in Labeled Container ppe->collect_waste is_spill Is it a Spill? collect_waste->is_spill spill_procedure Follow Spill Protocol: - Avoid Dust - Sweep into Container is_spill->spill_procedure Yes store_waste Store Waste Container in Cool, Dry, Ventilated Area is_spill->store_waste No spill_procedure->store_waste disposal Dispose via Approved Waste Disposal Plant store_waste->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling o-Toluic acid, 4-nitrophenyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling o-Toluic acid, 4-nitrophenyl ester. As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. The following procedures are based on a composite safety profile derived from the hazardous properties of its potential hydrolysis products, o-toluic acid and 4-nitrophenol, in the absence of a specific Safety Data Sheet (SDS) for the ester.

Personal Protective Equipment (PPE)

Given the hazardous nature of the potential hydrolysis products, particularly 4-nitrophenol, a comprehensive approach to personal protection is essential.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and potential splashes.
Hand Protection Nitrile rubber gloves.Provides a barrier against skin contact. Gloves should be inspected before use and disposed of properly after handling.
Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with a particulate filter.Necessary when handling the solid compound to avoid inhalation of dust particles.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical to minimize exposure and ensure a safe working environment.

  • Preparation :

    • Ensure a calibrated analytical balance is available in a well-ventilated area, preferably within a chemical fume hood.

    • Have all necessary glassware and equipment clean and readily accessible.

    • Prepare a designated waste container for solid chemical waste.

  • Weighing and Aliquoting :

    • Don the appropriate PPE as outlined in Table 1.

    • Perform all manipulations of the solid compound within a chemical fume hood to control dust.

    • Carefully weigh the desired amount of this compound.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Thoroughly clean the work area, including the balance and surrounding surfaces.

    • Properly dispose of all contaminated materials, including gloves and weighing paper, in the designated waste container.

    • Wash hands thoroughly with soap and water after completing the task.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Product Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not mix with other waste streams.
Contaminated Materials (e.g., gloves, wipes) Place in a sealed, labeled container and dispose of as solid hazardous waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Protocols

The safety recommendations provided are based on the hazardous properties outlined in the Safety Data Sheets of o-toluic acid and 4-nitrophenol.

  • o-Toluic Acid Hazards : Causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

  • 4-Nitrophenol Hazards : Toxic if swallowed, harmful in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[4][5][6] It is also harmful to aquatic life.[5]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE handle_weigh Weigh Compound in Fume Hood prep_ppe->handle_weigh prep_area Prepare Well-Ventilated Work Area prep_area->handle_weigh prep_waste Designate Waste Container prep_waste->handle_weigh handle_aliquot Aliquot or Prepare Solution handle_weigh->handle_aliquot post_clean Clean Work Area handle_aliquot->post_clean disp_solid Unused Product (Hazardous Waste) handle_aliquot->disp_solid post_dispose_ppe Dispose of Contaminated PPE post_clean->post_dispose_ppe disp_container Empty Containers (Triple Rinse) post_clean->disp_container post_wash Wash Hands Thoroughly post_dispose_ppe->post_wash disp_contam Contaminated Materials (Hazardous Waste) post_dispose_ppe->disp_contam

Caption: Workflow for handling and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.